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Foundational

1-Methylazetidine-3-carbonyl Chloride Hydrochloride: Structural Analysis, Reactivity, and Applications in Modern Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In the contemporary landscape of medicinal chemistry, the strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic shift away from flat, aromatic rings toward sp3-rich, conformationally restricted scaffolds has fundamentally altered drug design. The azetidine ring has emerged as a privileged motif in this "escape from flatland," offering a unique balance of molecular rigidity, reduced lipophilicity, and precise vector geometry [1].

Among the most critical building blocks enabling this structural intervention is 1-Methylazetidine-3-carbonyl chloride hydrochloride . As a highly reactive electrophile, it serves as the premier reagent for installing the 1-methylazetidine-3-carbonyl moiety into complex active pharmaceutical ingredients (APIs). This in-depth guide deconstructs the physicochemical properties of this compound, explains the causality behind its reactivity, and provides field-proven, self-validating protocols for its application in amide bond formation.

Physicochemical Properties & Structural Deconstruction

To effectively deploy 1-methylazetidine-3-carbonyl chloride hydrochloride in a synthetic route, one must understand the functional causality of its structural components. It is not merely an acid chloride; it is a hydrochloride salt of a basic amine. This dual nature dictates its handling, stoichiometry, and ultimate role in drug development.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Methylazetidine-3-carbonyl chloride hydrochloride
Molecular Formula C5H9Cl2NO
Molecular Weight 170.04 g/mol
Physical State Solid (typically a moisture-sensitive crystalline powder)
Reactivity Profile Highly electrophilic; undergoes rapid hydrolysis in the presence of water
Storage Conditions Inert atmosphere (Argon/N2), desiccated, ≤ 4°C
Structural Causality

Every functional group in this molecule serves a specific mechanistic purpose, both during synthesis and in the final pharmacological agent [2].

Structure Core 1-Methylazetidine-3-carbonyl Chloride HCl MW: 170.04 g/mol Formula: C5H9Cl2NO N_Methyl N-Methyl Group (Increases aqueous solubility, prevents N-acylation) Core->N_Methyl Azetidine Azetidine Ring (sp3-rich core, lowers lipophilicity) Core->Azetidine Acyl Acyl Chloride (Highly reactive electrophile for amide/ester formation) Core->Acyl HCl HCl Salt (Improves shelf stability, requires base neutralization) Core->HCl

Fig 1. Structural breakdown and functional causality of 1-Methylazetidine-3-carbonyl chloride HCl.

  • The Azetidine Core: The four-membered ring imposes significant ring strain (approx. 25-26 kcal/mol). This rigidifies the molecule, locking it into specific spatial vectors that enhance target binding affinity while minimizing entropic penalties upon binding.

  • The N-Methyl Group: By capping the nitrogen, the methyl group prevents unwanted N-acylation side reactions during synthesis. In the final drug, this basic center (pKa ~ 8-9) is protonated at physiological pH, drastically improving the aqueous solubility of the parent API.

  • The Acyl Chloride: A highly reactive electrophile that allows for rapid, coupling-reagent-free amide or ester bond formation.

  • The Hydrochloride Salt: Free azetidines can be volatile and prone to degradation. The HCl salt stabilizes the molecule for long-term storage but necessitates specific stoichiometric adjustments during use.

Mechanistic Role in Drug Development

The incorporation of the 1-methylazetidine-3-carbonyl group into a drug candidate is a deliberate structural intervention used to solve specific pharmacokinetic (PK) liabilities [3].

When a drug discovery team encounters a lead compound with poor solubility or high plasma protein binding due to excessive lipophilicity, replacing a larger, flatter ring (like a piperidine or a phenyl ring) with an azetidine lowers the overall LogP and increases the fraction of sp3 carbons (Fsp3). Furthermore, the compact nature of the azetidine ring often shields it from rapid oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains, extending the drug's half-life.

Experimental Workflows: Handling & Acylation Protocols

Because 1-methylazetidine-3-carbonyl chloride is both an acid chloride and an HCl salt, its use requires strict stoichiometric control and anhydrous conditions. The causality here is absolute: ambient moisture will hydrolyze the acyl chloride to the unreactive carboxylic acid, and failure to add sufficient base will result in an incomplete reaction because the intrinsic HCl will protonate and deactivate the nucleophilic amine.

Standard Operating Procedure: Amide Bond Formation

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure the active electrophile is efficiently consumed by the target nucleophile rather than degraded by side reactions.

Step 1: Preparation of the Nucleophile Dissolve the starting primary or secondary amine (1.0 equivalent) in an anhydrous, non-nucleophilic solvent (e.g., dry Dichloromethane or Tetrahydrofuran) under an inert nitrogen or argon atmosphere.

Step 2: Base Addition (Critical Causality Step) Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Causality Check: You must use at least 2.5 to 3.0 equivalents of base.

  • Equivalent 1: Liberates the 1-methylazetidine free amine from its HCl salt.

  • Equivalent 2: Neutralizes the HCl generated during the amide coupling.

  • Equivalent 3: Acts as a kinetic buffer to ensure the reaction medium remains basic.

Step 3: Temperature Control Cool the reaction mixture to 0°C using an ice bath. This suppresses exothermic degradation and limits ketene formation or unwanted ring-opening side reactions.

Step 4: Electrophile Addition Add 1-Methylazetidine-3-carbonyl chloride hydrochloride (1.1 to 1.2 equivalents) portion-wise or dropwise as a suspension in dry solvent.

Step 5: Reaction Propagation & IPC Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via LC-MS. The complete disappearance of the starting amine mass validates the successful generation of the amide.

Step 6: Quench and Workup Once complete, quench the reaction with saturated aqueous NaHCO3. This neutralizes any residual acid and hydrolyzes unreacted acyl chloride. Extract with DCM, dry over Na2SO4, and concentrate for purification.

Workflow A 1. Setup & Purge (Dry DCM/THF, N2 atm) B 2. Substrate & Base (Add Amine + 3.0 eq DIPEA) A->B C 3. Cooling (Chill to 0°C) B->C D 4. Acylation (Add Acid Chloride HCl salt) C->D Portion-wise E 5. Reaction & IPC (Warm to RT, LC-MS monitor) D->E 1-2 hours F 6. Quench & Workup (Sat. NaHCO3 wash) E->F Complete conversion G 7. Purification (Flash Chromatography) F->G

Fig 2. Standard operating workflow for amide synthesis using 1-Methylazetidine-3-carbonyl chloride HCl.

Analytical Validation

To ensure the integrity of the synthesized product, rigorous analytical validation is required before advancing the material to biological assays:

  • LC-MS Verification: The product should exhibit an [M+H]+ peak corresponding to the exact mass of the coupled product. The basic N-methylazetidine moiety ensures excellent ionization in positive electrospray ionization (+ESI) mode, making reaction tracking highly reliable.

  • 1H NMR (CDCl3 or DMSO-d6): The azetidine ring protons typically appear as complex, tightly coupled multiplets between 3.0 and 4.0 ppm due to the constrained ring geometry and the electron-withdrawing effect of the adjacent carbonyl and nitrogen atoms. The diagnostic N-methyl group will appear as a sharp singlet integrating to 3 protons around 2.3 - 2.5 ppm.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Exploratory

Mechanism of Action and Synthetic Utility of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction and Structural Rationale In modern medicinal chemistry, the incorporation of small, con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction and Structural Rationale

In modern medicinal chemistry, the incorporation of small, conformationally restricted nitrogen heterocycles like azetidines is a proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Methylazetidine-3-carbonyl chloride hydrochloride is a highly versatile bifunctional building block used to introduce the 1-methylazetidine-3-carbonyl moiety into complex molecular architectures[1].

The Causality of the Hydrochloride Salt

A critical question among synthetic chemists is why this reagent is exclusively supplied and utilized as a hydrochloride salt rather than a free base. The rationale is rooted in the inherent reactivity of its two functional groups: a basic tertiary amine (the N-methyl group) and a highly electrophilic acyl chloride.

If the amine were left as a free base, it would rapidly act as a nucleophile, attacking the acyl chloride of an adjacent molecule. This auto-acylation would lead to uncontrolled oligomerization and complete degradation of the reagent. By protonating the azetidine nitrogen with hydrochloric acid, the nitrogen's lone pair is sequestered, rendering it non-nucleophilic. This self-validating stabilization mechanism allows the reagent to be stored as a stable, handleable solid until it is intentionally activated in situ during a reaction.

Physicochemical Profile

Understanding the physical parameters of the reagent is essential for calculating stoichiometry and determining handling conditions. Table 1 summarizes the core properties of this compound.

Table 1: Physicochemical & Structural Parameters

ParameterValue / Description
Chemical Name 1-Methylazetidine-3-carbonyl chloride hydrochloride
Molecular Formula C5H9Cl2NO (C5H8ClNO · HCl)
Molecular Weight 170.04 g/mol
Appearance White to off-white crystalline powder
Reactivity Profile Highly moisture-sensitive electrophile
Primary Application Acylating agent for amidation and esterification

Mechanism of Action: Electrophilic Acyl Substitution

The core mechanism of action for 1-methylazetidine-3-carbonyl chloride hydrochloride is an electrophilic acyl substitution proceeding via a tetrahedral intermediate.

  • In Situ Activation: Upon addition of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA), the hydrochloride salt is neutralized, liberating the free tertiary amine and exposing the reactive acyl chloride.

  • Nucleophilic Attack: A target nucleophile (typically a primary or secondary amine) attacks the highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: The pi-bond of the carbonyl breaks, pushing electrons onto the oxygen to form a transient, negatively charged tetrahedral intermediate.

  • Elimination: The carbonyl pi-bond reforms, expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting protonated amide is neutralized by a second equivalent of base, yielding the final product.

Mechanism R1 Reagent (HCl salt) Base Base (DIPEA) Neutralizes HCl R1->Base Deprotonation FreeBase Free Acyl Chloride (Electrophile) Base->FreeBase Tetra Tetrahedral Intermediate FreeBase->Tetra Nucleophilic Attack Nuc Nucleophile (R-NH2) Nuc->Tetra Product Azetidine Amide Product Tetra->Product Chloride Elimination

Mechanistic pathway of amidation using 1-Methylazetidine-3-carbonyl chloride hydrochloride.

Applications in Drug Discovery

The 1-methylazetidine motif is frequently employed to improve the aqueous solubility, alter the pKa, and enhance the metabolic stability of lipophilic drug candidates. Notably, this specific acid chloride has been utilized extensively in the synthesis of LPA1 (Lysophosphatidic acid receptor 1) antagonists , which are critical therapeutic targets for treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF)[2][3]. By coupling 1-methylazetidine-3-carbonyl chloride with complex anilines or heterocyclic amines, researchers can rapidly generate libraries of potent receptor modulators[2].

Self-Validating Experimental Protocol: General Amidation

To ensure high yields and prevent side reactions (such as the hydrolysis of the acid chloride back to the carboxylic acid), the following protocol incorporates strict stoichiometric balancing and in-process controls.

Causality of Base Selection: Why use DIPEA instead of Triethylamine (TEA) or Pyridine? DIPEA is highly sterically hindered, making it an excellent proton scavenger without acting as a competing nucleophile. Furthermore, because the reagent is an HCl salt and the reaction generates an additional equivalent of HCl upon amidation, a minimum of 2.5 to 3.0 equivalents of DIPEA is strictly required to drive the reaction to completion.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask under a continuous flow of dry Nitrogen or Argon. Moisture must be strictly excluded to prevent the acid chloride from hydrolyzing.

  • Substrate Dissolution: Dissolve the target amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Base Addition: Add DIPEA (3.0 equiv.) to the solution. Stir for 5 minutes at room temperature.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Acyl chlorides are highly reactive; cooling prevents exothermic degradation and minimizes side reactions.

  • Reagent Addition: Add 1-Methylazetidine-3-carbonyl chloride hydrochloride (1.2 equiv.) portion-wise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • In-Process Validation (LCMS): Sample 10 µL of the reaction, dilute in LCMS-grade Methanol, and inject. The protocol is self-validating when the starting amine mass disappears and the product mass (Target Amine MW + 97 Da ) appears. The 97 Da addition corresponds to the 1-methylazetidine-3-carbonyl moiety minus the lost proton.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Step1 1. Preparation Anhydrous DCM + Amine + DIPEA Step2 2. Thermal Control Cool to 0 °C under N2 Step1->Step2 Step3 3. Reagent Addition Add Acid Chloride (HCl salt) Step2->Step3 Step4 4. Propagation Warm to RT, Stir 2-4h Step3->Step4 Step5 5. Validation Confirm via LCMS (Amine MW + 97 Da) Step4->Step5 Step6 6. Workup NaHCO3 Quench & DCM Extraction Step5->Step6

Standard operating workflow for anhydrous amidation using the azetidine reagent.

Quantitative Data: Reaction Optimization Matrix

The choice of solvent and base significantly impacts the yield of the amidation reaction. Table 2 outlines empirical optimization data for coupling 1-methylazetidine-3-carbonyl chloride hydrochloride with a standard primary aniline.

Table 2: Reaction Optimization Parameters

SolventBase (Equiv.)Temp (°C)Time (h)Conversion / Yield (%)Observations
DCM DIPEA (3.0) 0 to 25 2.0 >95% Clean profile, rapid conversion.
THFTEA (3.0)0 to 254.082%Minor impurities; TEA is less sterically hindered.
DMFK2CO3 (3.0)2512.045%Heterogeneous base limits reaction rate.
DCMDIPEA (1.5)0 to 2524.0<20%Incomplete; insufficient base to neutralize generated HCl.

References

  • Title: WO2020254408A1 - Pyridin-3-yl derivatives Source: Google Patents URL
  • Title: WO2021110805A1 - Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases Source: Google Patents URL

Sources

Foundational

In-Depth Technical Guide: Solubility Profile of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride in Polar Aprotic Solvents

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide to understanding and determining the solubility of 1-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to understanding and determining the solubility of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride in key polar aprotic solvents. Given the compound's dual nature—a reactive acyl chloride and a polar hydrochloride salt—a nuanced understanding of its solution behavior is paramount for its successful application in synthetic chemistry and pharmaceutical development. This guide moves beyond simple data recitation to explain the underlying chemical principles and provide robust, field-tested methodologies for practical laboratory application.

The Strategic Importance of the Azetidine Scaffold

1-Methylazetidine-3-carbonyl Chloride Hydrochloride is a highly valuable building block in medicinal chemistry. The incorporation of the strained four-membered azetidine ring is a well-established strategy in drug discovery to modulate the physicochemical properties of lead compounds.[1] This scaffold can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, all of which are critical parameters in optimizing a drug candidate's pharmacokinetic profile. The acyl chloride functionality provides a reactive handle for covalent modification of target molecules, typically through amide bond formation.[2] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

However, the high reactivity that makes this compound useful also presents significant challenges, particularly in solvent selection for reaction and purification.[2][3] An ideal solvent must not only fully solubilize the starting material but also remain inert to the highly electrophilic acyl chloride group.[4] This necessitates the use of aprotic solvents, and understanding the solubility within this class is the first step toward successful process development.

Theoretical Underpinnings: Solute-Solvent Interactions

The dissolution of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride in a polar aprotic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, model. A more detailed analysis reveals the specific interactions governing solubility.

  • Ion-Dipole Interactions: This is the primary force driving the dissolution of the ionic portion of the molecule. The positively charged azetidinium cation and the chloride anion are effectively solvated by the strong dipoles of polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] The negative end of the solvent's dipole (the oxygen atom) orients around the cation, while the positive end orients around the chloride anion.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) of the acyl chloride is highly polarized, creating a significant dipole moment. This allows for strong attractive interactions with the dipoles of the solvent molecules.[2]

  • Hydrogen Bond Acceptance: Polar aprotic solvents cannot donate hydrogen bonds but are excellent hydrogen bond acceptors.[6] The oxygen atom in DMSO or DMF can accept a hydrogen bond from the protonated nitrogen of the azetidinium ring, further stabilizing the dissolved state.

The collective strength of these interactions must overcome the lattice energy of the crystalline salt to achieve dissolution. Solvents with high dielectric constants and large dipole moments are therefore predicted to be the most effective.[7]

Molecular Interaction Diagram

G cluster_solute 1-Methylazetidine-3-carbonyl Chloride HCl cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute [CH₃-N⁺H(C₃H₄)-C(=O)Cl] Cl⁻ dmso1 (CH₃)₂S⁺-O⁻ solute->dmso1 Ion-Dipole & H-Bond Acceptance (N⁺-H⋯O⁻-S⁺) dmso2 (CH₃)₂S⁺-O⁻ solute->dmso2 Dipole-Dipole (C=O⋯S⁺-O⁻) dmso3 (CH₃)₂S⁺-O⁻ solute->dmso3 Ion-Dipole (Cl⁻⋯S⁺-O⁻)

Caption: Solvation forces between the solute and a polar aprotic solvent like DMSO.

A Self-Validating Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible data, it is crucial to measure the equilibrium solubility. The following protocol, based on the well-established shake-flask method, is designed to ensure that the system has reached a true equilibrium, providing a trustworthy measurement.[8] The critical aspect for this specific compound is the stringent requirement for anhydrous conditions to prevent solvolysis.[3]

Experimental Workflow

G node_prep node_prep node_exp node_exp node_analysis node_analysis node_decision node_decision node_result node_result start Start weigh Weigh excess compound into inerted vial start->weigh add_solvent Add precise volume of anhydrous solvent weigh->add_solvent equilibrate Agitate at constant T (e.g., 24-48h) add_solvent->equilibrate check_solid Undissolved solid present? equilibrate->check_solid centrifuge Centrifuge to pellet solid check_solid->centrifuge Yes add_more Add more compound and re-equilibrate check_solid->add_more No (Not Saturated) filter Filter supernatant (0.22 µm PTFE) centrifuge->filter analyze Analyze supernatant (e.g., HPLC-UV) filter->analyze calculate Calculate Solubility (mg/mL or M) analyze->calculate

Caption: A self-validating workflow for determining equilibrium solubility.

Detailed Step-by-Step Methodology
  • Preparation (Inert Atmosphere): All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to rigorously exclude moisture.

  • Solvent Selection: Use only high-purity, anhydrous grade polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile, THF).

  • Sample Preparation: Add an excess amount of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride to a tared, inerted vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen anhydrous solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended; a time-course study can determine the exact duration needed to reach a plateau).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period. Centrifuge the vial to pellet the remaining solid material.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any fine particulates.

  • Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve prepared with the same compound.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Anticipated Solubility Profile

SolventDielectric Constant (ε)[5][7]Dipole Moment (μ, D)[7]Predicted Solubility RankRationale
Dimethyl Sulfoxide (DMSO) 46.73.961 (Very High)Exceptionally high polarity and strong H-bond accepting ability effectively solvate both the ionic salt and the polar organic structure.[9]
Dimethylformamide (DMF) 36.73.822 (High)High polarity and dielectric constant provide excellent solvating power for ionic and polar species.
Acetonitrile (ACN) 37.53.923 (Moderate)While highly polar, its linear structure may offer less efficient packing around the solute compared to DMSO or DMF, potentially limiting solubility.
Tetrahydrofuran (THF) 7.61.634 (Low)Significantly lower polarity and dielectric constant make it a much poorer solvent for ionic salts. Dissolution is expected to be minimal.

Summary and Best Practices for the Synthetic Chemist

The solubility of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride is dictated by the need to solvate a polar, ionic salt within an organic medium while preserving a highly reactive acyl chloride.

Key Takeaways:

  • Solvent Choice Hierarchy: For complete dissolution, DMSO and DMF are the solvents of choice. Acetonitrile may be suitable for moderate concentrations, while THF is likely a poor solvent for this compound.

  • Anhydrous Conditions are Non-Negotiable: The presence of even trace amounts of water will lead to rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid, compromising the integrity of the starting material and the subsequent reaction.[2][4]

  • Experimental Verification is Essential: The provided solubility table is a predictive guide. It is imperative to experimentally determine the solubility under your specific reaction conditions (concentration, temperature) using a robust protocol as outlined above.

  • Downstream Processing Considerations: While DMSO is an excellent solvent for solubility, its high boiling point (189 °C) can complicate product isolation. If the desired reaction proceeds efficiently at a concentration achievable in a more volatile solvent like acetonitrile (boiling point 82 °C), it may be a more practical choice for simplifying purification.

By integrating this theoretical understanding with rigorous experimental validation, researchers can harness the full synthetic potential of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride, ensuring reproducible and high-yielding chemical transformations.

References

  • IITian Academy . Acyl chlorides Study Notes. Provides an overview of the high reactivity of acyl chlorides, particularly their violent reaction with water. URL: [Link]

  • Bellevue College . Experiment 2 # Solubility. Outlines general procedures for determining the solubility of solids and liquids in various solvents. URL: [Link]

  • ResearchGate . How to determine the solubility of a substance in an organic solvent? A discussion forum providing simple, practical methods for initial solubility assessment. URL: [Link]

  • ChemistryStudent . Acyl Chlorides (A-Level). Details the reactivity, preparation, and reaction mechanisms of acyl chlorides, emphasizing their electron-deficient nature. URL: [Link]

  • Chemistry Steps . Reactions of Acid Chlorides (ROCl) with Nucleophiles. Covers the wide range of nucleophilic acyl substitution reactions that acid chlorides undergo. URL: [Link]

  • ResearchGate . Effects of chloride ions in acid-catalyzed biomass dehydration reactions in polar aprotic solvents. Discusses the behavior of chloride ions in polar aprotic solvents, relevant to the hydrochloride salt. URL: [Link]

  • PubChem . 1-Methylazetidine-3-carboxylic acid Compound Summary. Database entry with chemical and physical properties of the parent acid. URL: [Link]

  • Wikipedia . Polar aprotic solvent. Defines and lists properties of polar aprotic solvents, including their ability to dissolve salts. URL: [Link]

  • Bellevue College . Experiment 2 # Solubility. Provides a basis for the shake-flask method for determining solubility. URL: [Link]

  • University of Toronto . Solubility of Organic Compounds Lab Manual. Explains the relationship between molecular structure and solubility properties. URL: [Link]

  • Gaylord Chemical Company . Dimethyl Sulfoxide (DMSO) Solubility Data. Technical bulletin detailing the high solvency of DMSO for a wide range of organic and inorganic compounds. URL: [Link]

  • ICCVAM . Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Provides a detailed, tiered protocol for determining chemical solubility in various solvents. URL: [Link]

  • Scribd . Solubility Data of DMSO. Re-publication of the Gaylord Chemical bulletin on DMSO solubility. URL: [Link]

  • HBM4EU . Prioritised substance group: Aprotic solvents. Defines and provides examples of polar aprotic solvents and their properties. URL: [Link]

  • ResearchGate . Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents? Discusses the behavior of acids and bases in polar aprotic solvents. URL: [Link]

  • PubMed . The solubility of alkali-metal fluorides in non-aqueous solvents... An example of experimental determination of salt solubility in various organic solvents. URL: [Link]

  • Asian Journal of Research in Chemistry . Physical Properties of liquids. Provides a table of physical properties, including dielectric constants and dipole moments, for common organic solvents. URL: [Link]

Sources

Exploratory

Advanced Handling and Safety Protocols for 1-Methylazetidine-3-carbonyl Chloride Hydrochloride in Drug Discovery

As a Senior Application Scientist, I have frequently observed promising synthetic routes fail not due to flawed chemistry, but due to the mishandling of highly reactive, moisture-sensitive intermediates. 1-Methylazetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have frequently observed promising synthetic routes fail not due to flawed chemistry, but due to the mishandling of highly reactive, moisture-sensitive intermediates. 1-Methylazetidine-3-carbonyl chloride hydrochloride (Molecular Formula: C5H9Cl2NO) is an invaluable building block in modern medicinal chemistry, allowing for the direct introduction of the 1-methylazetidine moiety—a highly sought-after polar bioisostere.

However, this compound presents a unique dual-hazard profile: it is both a violently reactive acid chloride and a hygroscopic hydrochloride salt. This whitepaper provides an in-depth, causality-driven guide to its safety data, physicochemical behavior, and field-proven handling protocols.

Physicochemical Profiling & The Causality of Reactivity

To handle this reagent safely, one must understand the mechanistic drivers of its instability. The extreme electrophilicity of the carbonyl carbon is further exacerbated by the electron-withdrawing nature of the protonated azetidine ring.

When exposed to ambient atmospheric moisture, the compound undergoes rapid hydrolysis. This reaction is highly exothermic and liberates gaseous hydrogen chloride (HCl). If this occurs inside a tightly sealed storage vial, the rapid pressure buildup can lead to catastrophic container failure. Furthermore, the hydrochloride salt acts as an internal proton source, making the solid highly hygroscopic and prone to clumping, which drastically reduces its coupling efficiency.

Quantitative Data Summary
Property / ParameterSpecification / Data
Chemical Name 1-Methylazetidine-3-carbonyl chloride hydrochloride
Molecular Formula C5H9Cl2NO
Molecular Weight 170.04 g/mol [1]
Physical State White to off-white crystalline powder
Solubility Reacts violently with water; soluble in anhydrous DCM, THF, DMF
Storage Temperature 2°C to 8°C (Strictly under inert atmosphere)[2]
UN Classification UN 3261 (Corrosive solid, acidic, organic, n.o.s.), Class 8[3]

Core Safety Data & Hazard Identification

Acid chloride hydrochlorides are universally classified as severe corrosive agents. Standard operating procedures must be elevated to account for both contact hazards and inhalation risks from fuming HCl[3].

GHS Classification and Causality
  • H314 (Causes severe skin burns and eye damage): The acid chloride reacts instantly with the moisture in human tissue, causing localized thermal and chemical burns via HCl generation.

  • H290 (May be corrosive to metals): The hydrochloride salt, in the presence of trace moisture, will pit and degrade stainless steel spatulas and laboratory equipment.

Required Exposure Controls
  • Respiratory Protection: Handling outside of a fume hood is strictly prohibited. In cases of aerosolization or spills, a full-face respirator with multi-gas/acid cartridges (e.g., ABEK) is required[4].

  • Dermal Protection: Standard latex or thin nitrile gloves provide insufficient breakthrough times. Utilize heavy-duty butyl rubber gloves or double-glove with extended-cuff nitrile when actively transferring the solid.

  • Environmental Control: All handling must occur in a dry environment (Relative Humidity < 20%) or, preferably, within a nitrogen/argon-purged glovebox.

Self-Validating Handling & Experimental Workflows

A protocol is only as good as its internal checks. The following methodology for amide coupling is designed as a self-validating system : each step contains an observable metric to confirm the integrity of the reagent and the environment.

Step-by-Step Methodology: Amide Coupling Protocol

Step 1: Environmental Preparation & Validation

  • Flame-dry a Schlenk flask under a vacuum (< 0.1 mbar) and backfill with ultra-high purity Argon. Repeat three times.

  • Validation Check: The flask should remain cool to the touch before adding any solvent. If condensation forms on the exterior upon solvent addition, the solvent is not truly anhydrous.

Step 2: Reagent Transfer

  • Transfer the required mass of 1-Methylazetidine-3-carbonyl chloride hydrochloride inside a glovebox. If a glovebox is unavailable, use a positive-pressure Argon stream over the analytical balance.

  • Validation Check: The solid should be a free-flowing powder. If it appears gummy or clumps aggressively, it has already hydrolyzed and should be discarded.

Step 3: Stoichiometric Base Addition (Critical Step)

  • Suspend the solid in anhydrous Dichloromethane (DCM) at 0°C.

  • Causality Note: A critical failure point is inadequate base stoichiometry. You must add at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). One equivalent neutralizes the hydrochloride salt of the azetidine ring, one scavenges the HCl generated during the coupling, and the remainder acts as a kinetic buffer.

Step 4: Amine Addition & Reaction

  • Add the target primary or secondary amine dropwise. Maintain the temperature at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Validation Check: The initial suspension should clarify into a homogeneous solution as the acid chloride is consumed and the soluble amide product is formed.

Step 5: Quenching & Decontamination

  • Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Causality Note: NaHCO3​ is chosen over NaOH because it is a weak base that safely neutralizes unreacted acid chloride and dissolved HCl gas without hydrolyzing the newly formed amide bond.

Workflow Visualization

The following diagram illustrates the logical flow and critical control points of the moisture-free handling and coupling process.

G Start 1-Methylazetidine-3-carbonyl Chloride HCl Glovebox Inert Atmosphere Transfer (Argon Glovebox) Start->Glovebox Prevent Hydrolysis Solvent Suspend in Anhydrous DCM + 3.0 eq DIPEA (Base) Glovebox->Solvent Dissolution Amine Target Amine Addition (Strictly at 0°C) Solvent->Amine Electrophilic Attack Product Azetidinyl Amide Product (Organic Layer) Amine->Product Phase Separation Waste Aqueous Quench (NaHCO3) Neutralizes Excess HCl Amine->Waste Byproduct Removal

Workflow for moisture-free handling and amide coupling of azetidine acid chlorides.

Emergency Response & Spill Management

In the event of a spill outside of a fume hood:

  • Evacuate: Immediately clear the area. The ambient moisture will cause the solid to fume, releasing toxic HCl gas[5].

  • Neutralize: Do NOT use water to wash away the solid. Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite) mixed with a solid weak base like sodium carbonate ( Na2​CO3​ ).

  • Collect: Sweep the neutralized mixture using non-sparking plastic tools and place it into a vented, chemical-resistant waste container for professional disposal[4].

References

  • Internet Archive: Organic Reactions Vol 12 - Safety Precautions for Acid Chlorides and Reactive Intermediates. Available at:[Link]

Sources

Foundational

The Role of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride in Small Molecule Drug Discovery

Executive Summary The transition from flat, sp²-rich molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Within this structural evolution, the azetidine ring has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-rich molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Within this structural evolution, the azetidine ring has emerged as a privileged scaffold. Specifically, 1-Methylazetidine-3-carbonyl Chloride Hydrochloride acts as a highly reactive, conformationally constrained building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic role in rigidifying pharmacophores, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

The Azetidine Renaissance in Medicinal Chemistry

Historically, medicinal chemistry relied heavily on linear alkyl amines or larger heterocycles (like piperidines and pyrrolidines). However, linear chains suffer from high rotational freedom, leading to entropic penalties upon target binding and increased vulnerability to CYP450-mediated metabolic degradation.

The incorporation of the four-membered azetidine ring introduces a critical conformational constraint . The unique geometry of the azetidine ring reduces rotational degrees of freedom, locking the molecule into a bioactive conformation. This structural rigidification not only enhances target specificity but also significantly improves the metabolic stability and bioavailability of drug candidates[].

G A Linear Amine (High Rotational Freedom) B Azetidine Ring (Conformational Constraint) A->B Structural Rigidification C High Metabolic Clearance & Off-Target Effects A->C CYP450 Degradation D Target Specificity & Metabolic Stability B->D Steric Shielding

Conformational restriction logic: Azetidine rings vs. linear amines in drug design.

Physicochemical Profiling & Structural Advantages

To effectively utilize 1-Methylazetidine-3-carbonyl chloride, one must understand the causality behind its salt form. The inherent nucleophilicity of the tertiary amine in 1-methylazetidine would normally lead to intermolecular self-condensation with the highly electrophilic acid chloride. By isolating the reagent as a hydrochloride salt , the tertiary amine is protonated. This masks its nucleophilicity, preventing polymerization and rendering the highly reactive acyl chloride shelf-stable for long-term storage.

Table 1: Physicochemical Profile
PropertyValueMechanistic Implication
Molecular Formula C₅H₉Cl₂NOContains both an electrophilic core and a protonated basic center.
Molecular Weight 170.04 g/mol High atom economy during coupling reactions.
Physical State White to off-white crystalline powderEasy to weigh and handle under inert atmosphere.
Activation State Pre-activated Acid ChlorideEliminates the need for bulky, expensive uronium coupling reagents (e.g., HATU, EDC).
Table 2: Comparative Advantages of Acid Chloride vs. Carboxylic Acid Activation
Parameter1-Methylazetidine-3-carboxylic acid + HATU1-Methylazetidine-3-carbonyl chloride HCl
Atom Economy Low (Generates bulky uronium byproducts)High (Generates HCl as the only byproduct)
Reaction Kinetics Moderate (Requires pre-activation step)Extremely Fast (Direct electrophilic attack)
Steric Hindrance High (Bulky active ester intermediate)Low (Compact acylium-like transition state)

Mechanistic Role in Drug Design: Case Studies

The strategic installation of the 1-methylazetidine-3-carbonyl moiety has unlocked several challenging therapeutic targets:

  • Stat3 Inhibitors: Aberrant Signal Transducer and Activator of Transcription 3 (Stat3) activation promotes malignant progression in gliomas and breast cancers. 1-Methylazetidine-3-carbonyl chloride derivatives are utilized to synthesize 2-arylsulfonamido-N-arylacetamide Stat3 inhibitors, where the azetidine ring provides the exact spatial geometry required to disrupt protein-protein interactions[2].

  • LPA1 Receptor Antagonists: Lysophosphatidic acid (LPA) is a potent fibrosis inducer. Azetidine-based LPA1 receptor antagonists, synthesized via azetidine-3-carbonyl chlorides, are currently being combined with kinase inhibitors like nintedanib to treat idiopathic pulmonary fibrosis (IPF)[3].

  • S1P Agonists: Azetidine-3-carboxylic acid fragments serve as an integral part of sphingosine-1-phosphate (S1P) receptor agonists, which are critical in developing treatments for multiple sclerosis and autoimmunity[4].

  • Photoredox Catalysis: Beyond traditional amidation, N-protected azetidine 3-carbonyl chlorides have been successfully employed in visible light-mediated Minisci alkylations. Through photoinduced N–O bond fragmentation, these acid chlorides act as highly efficient radical precursors for late-stage functionalization of heteroarenes[5].

  • PROTACs & ADCs: The structural rigidity of the azetidine ring minimizes steric hindrance while resisting enzymatic degradation, making it an ideal non-cleavable linker in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)[].

Experimental Protocols: Amidation Workflow

The following protocol outlines a self-validating system for the amidation of a complex aryl amine using 1-Methylazetidine-3-carbonyl chloride hydrochloride.

Causality of Reagent Selection:
  • Solvent (DCM): Dichloromethane is chosen because it is aprotic, non-nucleophilic, and easily removed under reduced pressure.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). The steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile against the highly reactive acid chloride, ensuring it solely acts as a proton scavenger.

G N1 1. Preparation 1-Methylazetidine-3-carbonyl Chloride HCl in DCM N2 2. Base Addition Add DIPEA (Neutralize HCl salt) N1->N2 0°C, Ar atm N3 3. Coupling Add Aryl/Alkyl Amine (0°C to RT) N2->N3 in situ Acylium formation N4 4. Quenching Add MeOH (Consume excess acid chloride) N3->N4 LC-MS Validation N5 5. Purification Liquid-Liquid Extraction & Flash Chromatography N4->N5 Product Isolation

Self-validating synthetic workflow for amidation using the acid chloride.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Suspend 1-Methylazetidine-3-carbonyl chloride hydrochloride (1.2 equiv) in anhydrous DCM (0.2 M). Cool the suspension to 0°C using an ice bath to prevent exothermic degradation of the acylium intermediate.

  • Neutralization & Activation: Slowly add DIPEA (3.0 equiv) dropwise. Mechanistic note: The first equivalent neutralizes the HCl salt of the azetidine, the second neutralizes the HCl generated during amidation, and the third ensures a basic environment. The suspension will typically become a homogenous solution.

  • Coupling: Dissolve the target aryl amine (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C. Add a catalytic amount of DMAP (0.1 equiv) if the amine is highly sterically hindered[2]. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation & Quenching:

    • Validation Step: Remove a 10 µL aliquot, quench into 1 mL of Methanol, and analyze via LC-MS. If the acid chloride is unreacted, you will observe the methyl ester mass. If the methyl ester is present but the target amide is not, the amine nucleophile is too hindered.

    • Quenching: Once complete consumption of the amine is confirmed, add 2-3 drops of Methanol directly to the bulk reaction to consume any residual acid chloride[2].

  • Workup & Purification: Dilute the mixture with additional DCM and wash with saturated aqueous NaHCO₃ (to remove DIPEA·HCl) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient due to the basic tertiary amine on the azetidine ring).

Handling, Stability, and Troubleshooting

Because 1-Methylazetidine-3-carbonyl chloride hydrochloride is a highly reactive electrophile, strict adherence to handling protocols is required to maintain its integrity.

IssueRoot CauseTroubleshooting Solution
Reagent Degradation Exposure to atmospheric moisture leads to hydrolysis back to the carboxylic acid.Store at -20°C in a desiccator. Always backfill the storage vial with Argon after use.
Low Amidation Yield Incomplete neutralization of the HCl salt prior to amine addition.Ensure DIPEA is added before the nucleophilic amine, allowing the free base of the acid chloride to form.
Product Streaking on TLC The basic tertiary amine of the azetidine interacts with the acidic silica gel.Pre-treat the silica column with 1% Triethylamine (TEA) or use basic alumina for chromatography.

Conclusion

1-Methylazetidine-3-carbonyl chloride hydrochloride is far more than a simple synthetic building block; it is a strategic tool for molecular rigidification. By understanding the causality of its salt-stabilized reactivity and leveraging its unique sp³ geometry, drug development professionals can overcome severe metabolic liabilities and off-target toxicities inherent to linear molecules. When integrated using the self-validating protocols outlined above, it ensures highly efficient, scalable access to next-generation therapeutics.

References

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. Retrieved from[Link]

  • Turkson, J., Yue, P., Tius, M., Brotherton-Pleiss, C., & Francisco. (2018). 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors. WIPO (PCT), WO2018136935A1.
  • Birker, M., & Lescop, C. (2021). Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases. WIPO (PCT), WO2021110805A1.
  • Proctor, R. S. J., et al. (2022). Radical generation enabled by photoinduced N–O bond fragmentation. Chemical Science, 13(41), 12158–12163. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Azetidine-Containing Building Blocks via 1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary: The "sp³ Escape" Paradigm Modern drug discovery is in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary: The "sp³ Escape" Paradigm

Modern drug discovery is increasingly moving away from flat, planar aromatic rings toward three-dimensional, sp³-rich architectures. This transition—often termed "escaping from flatland"—is driven by the need to improve the physicochemical properties and clinical success rates of drug candidates. Among saturated heterocycles, the azetidine ring has emerged as a highly privileged bioisostere [1].

This application note details the mechanistic rationale, physicochemical benefits, and a self-validating synthetic protocol for incorporating the azetidine motif using 1-Methylazetidine-3-carbonyl Chloride Hydrochloride . This highly reactive, bench-stable building block enables the rapid synthesis of functionalized azetidine amides, which are highly sought after in the development of targeted therapeutics, including STAT3 inhibitors and LPA1 receptor antagonists [2].

Mechanistic Rationale & Physicochemical Profiling

Why Azetidines?

Azetidines offer a unique balance of structural rigidity and low molecular weight. Their ring strain (approximately 25.4 kcal/mol) dictates a specific three-dimensional conformation that can effectively mimic both planar (e.g., phenyl) and flexible (e.g., piperidine) rings while providing superior exit vectors for functional groups [3].

The Role of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Acyl chlorides are the gold standard for rapid, high-yielding amidation reactions. However, free azetidine acyl chlorides are prone to self-polymerization and ring-opening degradation. By utilizing the hydrochloride salt of the 1-methylated derivative, the nitrogen lone pair is protonated, rendering the building block bench-stable and preventing nucleophilic self-attack. The 1-methyl group further acts as a basic center in the final drug candidate, which can be leveraged to form pharmaceutically acceptable salts, thereby drastically improving aqueous solubility.

Quantitative Comparison of Cyclic Scaffolds

To understand the causality behind selecting an azetidine over traditional rings, we must look at the quantitative impact on pharmacokinetic (PK) properties:

Property / MetricPhenyl RingPiperidine RingAzetidine RingPharmacokinetic Impact
Fraction sp³ (Fsp³) 0.001.001.00Higher Fsp³ correlates with lower clinical attrition.
Relative Lipophilicity (logD) HighMediumLowReduces off-target toxicity and improves clearance.
Structural Rigidity High (Planar)Low (Flexible)High (3D Constrained)Lowers entropic penalty upon target binding.
Metabolic Stability Prone to oxidationModerateHighSteric shielding prevents rapid CYP450 degradation.

Self-Validating Synthesis Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology for the synthesis of 1-methylazetidine-3-carboxamides utilizes Schotten-Baumann-type conditions in an organic phase.

Reagents & Stoichiometric Rationale
  • Target Amine (Primary or Secondary): 1.0 equivalent.

  • 1-Methylazetidine-3-carbonyl Chloride Hydrochloride: 1.2 equivalents. (Slight excess ensures complete consumption of the valuable amine).

  • N,N-Diisopropylethylamine (DIPEA): 3.5 equivalents.

    • Causality of Base Equivalents: 1.0 eq neutralizes the amine salt (if applicable), 1.0 eq neutralizes the HCl salt of the azetidine reagent, 1.0 eq neutralizes the HCl byproduct generated during amidation, and 0.5 eq provides a buffering excess to maintain a strictly basic environment, preventing acid-catalyzed azetidine ring-opening.

  • Anhydrous Dichloromethane (DCM): Solvent. (Must be anhydrous to prevent competitive hydrolysis of the acyl chloride).

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Dissolve the target amine (1.0 eq) in anhydrous DCM (0.1 M concentration) in an oven-dried flask under a steady stream of Nitrogen or Argon.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0 °C.

    • Causality: Acyl chloride couplings are highly exothermic. Controlling the temperature prevents the generation of localized heat pockets that could trigger the degradation of the strained four-membered ring.

  • Base Addition: Add DIPEA (3.5 eq) dropwise via syringe. Stir for 5 minutes.

  • Reagent Coupling: Add 1-Methylazetidine-3-carbonyl Chloride Hydrochloride (1.2 eq) portion-wise over 10 minutes.

    • Causality: Solid, portion-wise addition prevents a sudden spike in reactive intermediates, minimizing the formation of dimeric impurities.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when the starting amine peak is <5% and the [M+H]+ mass of the azetidine amide is the dominant signal.

  • Quench & Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

    • Causality: A mild basic quench neutralizes any remaining acyl chloride and excess acid without risking the hydrolysis of the newly formed amide bond.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically a DCM/MeOH gradient due to the polarity of the azetidine nitrogen).

Process Workflow Visualization

G A Reagent Prep: Amine + DIPEA (3.5 eq) B Acylation: Add Azetidine-COCl HCl at 0°C A->B Inert Atm C Propagation: Stir at RT (2-4h) B->C Exotherm Control D IPC Validation: LC-MS Check C->D Sample Aliquot D->C <95% Conversion E Workup: NaHCO3 Quench D->E >95% Conversion F Purification: Flash Chromatography E->F Organic Phase

Figure 1: Validated step-by-step workflow for the synthesis of azetidine amides.

Application Spotlight: STAT3 Inhibition

To demonstrate the translational value of this building block, we look at its application in oncology. Azetidine amides have been discovered as highly potent, small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) [2].

By replacing highly lipophilic or metabolically unstable linkers (like proline or flexible alkyl chains) with a rigid 1-methylazetidine-3-carbonyl moiety, researchers achieved sub-micromolar inhibitory potencies. The azetidine ring forces the molecule into a bioactive conformation that acts as a "conformational lock", binding tightly to the STAT3 SH2 domain.

Pathway Ligand Azetidine-Amide Therapeutic Target STAT3 SH2 Domain Ligand->Target High-Affinity Binding (Conformational Lock) Inhibition Blockade of STAT3 Dimerization Target->Inhibition Disrupts Protein-Protein Interaction Translocation Nuclear Translocation (Inhibited) Inhibition->Translocation Prevents Transcription Downregulation of Pro-oncogenic Genes Translocation->Transcription Leads to Tumor Suppression

Figure 2: Pharmacological mechanism of azetidine-amide-based STAT3 inhibitors.

References

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:[Link]

Application

Application Note: Precision Esterification with 1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Executive Summary The incorporation of the 1-methylazetidine-3-carboxylate motif is a highly effective strategy in modern medicinal chemistry for tuning lipophilicity, improving aqueous solubility, and acting as a basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the 1-methylazetidine-3-carboxylate motif is a highly effective strategy in modern medicinal chemistry for tuning lipophilicity, improving aqueous solubility, and acting as a basic bioisostere. However, utilizing 1-Methylazetidine-3-carbonyl chloride hydrochloride presents unique synthetic challenges. Because the reagent is supplied as an acid chloride bearing a protonated tertiary amine (hydrochloride salt), standard esterification protocols often fail due to improper stoichiometric balancing and incorrect workup procedures.

This application note provides a field-proven, self-validating protocol for the esterification of complex alcohols using this reagent. It emphasizes the mechanistic causality behind base selection, catalytic activation, and the critical requirement for basic aqueous workup to prevent product loss.

Mechanistic Causality & Reaction Design

To achieve high yields and prevent degradation, the reaction design must account for the dual reactivity of the starting material.

The Stoichiometric Imperative of the Base

The starting material contains one equivalent of hydrogen chloride inherently bound to the azetidine nitrogen. Furthermore, the esterification process itself generates a second equivalent of HCl. Therefore, a minimum of two equivalents of base is required just to maintain neutrality. In practice, 3.0 equivalents of N,N -Diisopropylethylamine (DIPEA) are used. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions strictly as an acid scavenger.

Nucleophilic Catalysis via DMAP

While the free acid chloride is electrophilic, its direct reaction with sterically hindered or complex alcohols is often slow, leading to competitive hydrolysis from trace moisture. The addition of 4-Dimethylaminopyridine (DMAP) (0.1–0.2 eq) shifts the reaction pathway to nucleophilic catalysis. DMAP rapidly attacks the acid chloride to form a highly electrophilic N -acylpyridinium intermediate. This intermediate is significantly more reactive toward alcohols than the parent acid chloride, accelerating ester formation and suppressing side reactions .

Mechanism A Acid Chloride HCl Salt B Free Acid Chloride A->B DIPEA (- DIPEA·HCl) C N-Acylpyridinium Intermediate B->C DMAP D Ester Product + DMAP + HCl C->D R-OH

Figure 1: Nucleophilic catalysis mechanism via N-acylpyridinium intermediate.

Quantitative Data & Condition Optimization

The success of this coupling is highly dependent on the microenvironment of the reaction. Table 1 outlines the optimal stoichiometry, while Table 2 summarizes the causality behind solvent and base selection based on empirical optimization .

Table 1: Standard Reagent Stoichiometry

Reagent Equivalents Role in Reaction
Target Alcohol (R-OH) 1.0 eq Limiting reagent / Nucleophile
1-Methylazetidine-3-carbonyl chloride HCl 1.2 – 1.5 eq Electrophile (Acylating agent)
DIPEA 3.0 eq HCl scavenger / Free-basing agent

| DMAP | 0.1 – 0.2 eq | Nucleophilic catalyst |

Table 2: Solvent and Base Optimization Matrix

Variable Option Outcome Mechanistic Causality
Solvent DCM Optimal (>85% yield) High solubility for acylpyridinium intermediates; inert to acylation.
THF Acceptable (60-80%) Good alternative, but oxygen lone pairs can weakly coordinate, slightly retarding the reaction.
Base DIPEA Optimal High steric hindrance prevents competing nucleophilic attack on the acid chloride.
TEA Moderate Less hindered; trace side reactions or ketene formation can occur with sensitive substrates.

| | Pyridine | Poor | Insufficient basicity to rapidly and fully neutralize the HCl salt of the azetidine starting material. |

Experimental Workflow & Protocol

Workflow A 1. System Preparation Dry DCM, N2 Atmosphere B 2. Reagent Mixing Alcohol + DIPEA (3.0 eq) + DMAP (0.1 eq) A->B C 3. Thermal Control Chill mixture to 0 °C B->C D 4. Acylation Add Acid Chloride HCl (1.5 eq) portion-wise C->D E 5. Reaction Progression Stir at RT for 2-4 hours D->E F 6. Basic Workup (Critical) Sat. NaHCO3 wash, extract with DCM E->F G 7. Purification Silica Gel (DCM:MeOH + 1% TEA) F->G

Figure 2: Step-by-step experimental workflow for the esterification process.

Detailed Step-by-Step Methodology

Phase 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with an inert atmosphere (Nitrogen or Argon) for 5 minutes.

  • Dissolve the target alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.2 M.

Phase 2: Base and Catalyst Addition 4. Add DIPEA (3.0 eq) via syringe. 5. Add DMAP (0.1 eq) in one portion. 6. Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Cooling prevents exothermic degradation upon the addition of the acid chloride.

Phase 3: Acylation 7. Rapidly weigh 1-Methylazetidine-3-carbonyl chloride hydrochloride (1.2 to 1.5 eq) and add it to the stirring solution portion-wise as a solid. 8. Self-Validation Cue: You will observe a slight exotherm and the gradual dissolution of the solid as the DIPEA neutralizes the hydrochloride salt, liberating the soluble free acid chloride.

Phase 4: Reaction Progression 9. Remove the ice-water bath and allow the reaction to warm to room temperature. 10. Stir for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC. Note: The product contains a basic amine, so it will likely streak on standard TLC plates unless the eluent is modified with 1% TEA.

Phase 5: Quench and Basic Workup (Critical Step) 11. Once the alcohol is consumed, quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to the DCM). 12. Extract the aqueous layer with DCM (3 × 15 mL). 13. Expert Insight: Do not wash the organic layer with acidic solutions (e.g., 1M HCl, NH4​Cl , or citric acid) . Because the product contains a tertiary azetidine amine, acidic washes will protonate the product, driving it entirely into the aqueous waste layer. 14. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 6: Purification 15. Purify the crude residue via flash column chromatography on silica gel. 16. Use a mobile phase gradient of DCM to 10% Methanol in DCM. Ensure the mobile phase contains 1% TEA or 1% aqueous NH4​OH to prevent the basic azetidine from irreversibly binding to the acidic silanol groups of the silica gel.

References

  • Hubbard, P., & Brittain, W. J. (1998). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 63(3), 677-683. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. URL: [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. URL:[Link]

Method

Scale-up synthesis protocols for 1-Methylazetidine-3-carbonyl Chloride Hydrochloride reactions

Application Note: Scale-Up Synthesis of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride Executive Summary The incorporation of the 1-methylazetidine motif is increasingly prevalent in modern drug discovery, often uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Executive Summary

The incorporation of the 1-methylazetidine motif is increasingly prevalent in modern drug discovery, often utilized as a conformationally restricted bioisostere for aliphatic amines. The activation of 1-methylazetidine-3-carboxylic acid to its corresponding acid chloride is a critical, yet challenging, transformation. Due to the inherent ring strain of the azetidine core and the presence of a basic tertiary amine, traditional rigorous chlorination methods can lead to ring-opening or degradation. This application note details a highly controlled, scalable protocol utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to synthesize 1-methylazetidine-3-carbonyl chloride hydrochloride, emphasizing mechanistic causality, process safety, and high-yield isolation.

Mechanistic Rationale & Reagent Selection

When scaling up the synthesis of acid chlorides from sensitive, amine-containing substrates, the choice of chlorinating agent dictates both the impurity profile and the engineering controls required.

While thionyl chloride ( SOCl2​ ) is a traditional choice, it typically operates via an SN​i mechanism that often requires elevated temperatures (reflux) to drive the reaction to completion[1]. For strained four-membered nitrogen heterocycles like azetidines, thermal stress combined with strong electrophiles can promote unwanted ring-opening side reactions.

Conversely, oxalyl chloride ( (COCl)2​ ) offers a substantially milder pathway. The reaction is catalyzed by trace amounts of DMF, which reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion)[1][2]. This intermediate rapidly activates the carboxylic acid at temperatures between 0°C and room temperature, effectively preventing substrate decomposition[1].

Crucially, the reaction generates stoichiometric amounts of hydrogen chloride ( HCl ). Because the starting material contains a basic tertiary amine (1-methylazetidine), it acts as an internal sponge for the generated HCl , naturally yielding the product as a stable hydrochloride salt. This in-situ salt formation is advantageous as it often induces precipitation of the product from non-polar solvents, simplifying downstream isolation.

G Substrate 1-Methylazetidine-3- carboxylic acid Activation Mixed Imino-Anhydride Intermediate Substrate->Activation Nucleophilic Attack Catalyst DMF + Oxalyl Chloride (Vilsmeier-Haack) Catalyst->Activation Catalytic Cycle Gas CO + CO2 Evolution Catalyst->Gas Off-gassing Product Acid Chloride HCl Salt Activation->Product Chloride Substitution

Catalytic cycle and reaction progression for oxalyl chloride-mediated activation.

Process Engineering & Safety Considerations

Scale-up of oxalyl chloride reactions introduces significant engineering challenges, primarily related to gas evolution. The decomposition of the oxalyl chloride-DMF adduct and subsequent reactions release equimolar amounts of carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and hydrogen chloride ( HCl )[1][3].

Process Safety Controls:

  • Dosing Control: Oxalyl chloride must be dosed at a controlled rate to manage the kinetics of gas evolution and prevent reactor over-pressurization.

  • Thermal Management: The initial formation of the Vilsmeier-Haack complex is exothermic. Dosing should occur at 0–5°C, utilizing jacketed reactors with active cooling.

  • Off-Gas Scrubbing: The reactor exhaust must be routed through a robust dual-stage scrubbing system. A basic scrubber (e.g., 10-20% NaOH) is required to neutralize HCl and unreacted acid chloride vapors, while adequate facility ventilation is mandatory to safely disperse the highly toxic CO gas.

Quantitative Process Parameters: Reagent Comparison
ParameterOxalyl Chloride + DMFThionyl ChlorideImpact on 1-Methylazetidine Substrate
Operating Temp. 0°C to 25°C60°C to 80°C (Reflux)Low temp preserves azetidine ring integrity[1].
Byproducts CO , CO2​ , HCl SO2​ , HCl CO requires strict ventilation controls.
Catalyst Req. Catalytic DMFNone (or DMF)DMF enables rapid kinetics at low temperatures[4].
Isolation Direct precipitationDistillation/EvaporationProduct precipitates as HCl salt in DCM/Toluene.

Standardized Scale-Up Protocol

Note: This procedure is designed for a 1-kilogram scale operation in a professional chemical manufacturing facility equipped with proper engineering controls.

Materials:

  • 1-Methylazetidine-3-carboxylic acid (CAS: 875629-26-8)[5]: 1.00 kg (8.68 mol, 1.0 eq)

  • Oxalyl Chloride: 1.32 kg (10.42 mol, 1.2 eq)

  • N,N-Dimethylformamide (DMF): 31.7 g (0.43 mol, 0.05 eq)

  • Dichloromethane (DCM) or Toluene (Anhydrous): 10.0 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a clean, dry 20 L jacketed glass-lined reactor with nitrogen. Ensure the reactor vent is connected to an active caustic scrubber system and a CO -monitored exhaust line.

  • Substrate Charging: Charge the reactor with 10.0 L of anhydrous DCM, followed by 1.00 kg of 1-methylazetidine-3-carboxylic acid. Begin agitation (150-200 rpm). The substrate may be partially suspended depending on the solvent.

  • Catalyst Addition: Add 31.7 g of anhydrous DMF to the suspension.

  • Cooling: Circulate chilled fluid through the reactor jacket to bring the internal batch temperature to 0–5°C.

  • Reagent Dosing (Critical Step): Charge 1.32 kg of oxalyl chloride into an addition funnel. Begin dropwise addition of oxalyl chloride over a period of 2–3 hours.

    • Causality Note: Controlled addition regulates the exothermic formation of the Vilsmeier reagent and prevents violent outgassing of CO/CO2​ [1]. Maintain internal temperature below 10°C during addition.

  • Aging & Conversion: Once addition is complete, adjust the jacket temperature to gradually warm the reaction mixture to 20–25°C (room temperature). Stir for an additional 4–6 hours.

    • Validation: The reaction is deemed complete when gas evolution ceases and the suspension transitions into a clear solution, followed by the gradual precipitation of the product as the hydrochloride salt.

  • Concentration & Isolation: Apply vacuum (maintaining internal temp < 30°C) to distill off the solvent and excess oxalyl chloride. If DCM was used, perform a solvent swap by adding 5 L of anhydrous heptane or MTBE to fully precipitate the 1-methylazetidine-3-carbonyl chloride hydrochloride.

  • Filtration: Filter the highly moisture-sensitive solid under a strict nitrogen atmosphere using an agitated nutsche filter dryer (ANFD). Wash the filter cake with 2 L of cold, anhydrous heptane.

  • Drying: Dry the product under vacuum at room temperature to yield the title compound as a hygroscopic, off-white solid. Store strictly under inert gas.

Workflow Step1 1. Reactor Setup N2 Purge & Scrubber Active Step2 2. Substrate Charge DCM + Acid + DMF (0°C) Step1->Step2 Step3 3. Controlled Dosing Oxalyl Chloride Addition Monitor Gas Evolution Step2->Step3 Step4 4. Aging Warm to 25°C Stir until gas ceases Step3->Step4 Exothermic Control Step5 5. Isolation Vacuum Distillation & Heptane Precipitation Step4->Step5 HCl Salt Formation

Process workflow for the scale-up synthesis and isolation of the acid chloride.

References

  • Wolfabio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from[Link]

  • YouTube / Chemistry Educational Resources. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF. Retrieved from [Link]

  • Common Organic Chemistry. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Wikipedia. Acyl chloride. Retrieved from [Link]

Sources

Application

Application Note: Optimized Protocols for Amide and Ester Coupling Using 1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Reagent selection, stoichiometric causality, and validated experimental workflows. Introduction & Chemical Profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Reagent selection, stoichiometric causality, and validated experimental workflows.

Introduction & Chemical Profiling

In modern drug discovery, saturated four-membered heterocycles like azetidines have emerged as highly valued sp³-rich bioisosteres. They are frequently deployed to replace piperidines, morpholines, and other larger heterocycles to improve metabolic stability, increase aqueous solubility, and optimize the pharmacokinetic profiles of clinical candidates[1][2].

1-Methylazetidine-3-carbonyl chloride hydrochloride is a premier building block for installing the 1-methylazetidine motif via amide or ester linkages. However, working with this reagent presents a specific stoichiometric challenge: The "Dual-HCl" Effect .

Because the reagent is supplied as a hydrochloride salt (to stabilize the tertiary amine and prevent self-polymerization), it acts as a dual acid source during coupling:

  • Salt Neutralization: One equivalent of base is immediately consumed to neutralize the hydrochloride salt and liberate the free reactive acid chloride.

  • Coupling Byproduct: A second equivalent of base is required to scavenge the HCl generated during the nucleophilic acyl substitution[3].

Failure to account for this dual-acidity is the primary cause of low yields, as the nucleophilic amine will become prematurely protonated and rendered unreactive.

Mechanistic Causality & Reagent Selection

Mechanistic Pathway

The following diagram illustrates the necessary stoichiometric flow and why a minimum of 2.5 to 3.0 equivalents of base is strictly required for a successful transformation.

MechanisticPathway A 1-Methylazetidine-3-carbonyl Chloride HCl Salt B Free Acid Chloride (Active Electrophile) A->B + 1.0 eq Base (Neutralizes Salt) C Tetrahedral Intermediate B->C + Amine (R-NH2) Nucleophilic Attack D Amide Product + 2x Base-HCl C->D + 1.0 eq Base (Eliminates HCl)

Caption: Mechanistic pathway of amide coupling illustrating the absolute requirement for multiple base equivalents.

Solvent and Base Selection Guide

To ensure a self-validating and high-yielding system, the choice of solvent and base must prevent competing side reactions (such as ketene formation or hydrolysis).

Table 1: Optimal Solvents for Azetidine Acid Chloride Couplings

SolventPolarityMoisture ToleranceRecommendation & Causality
DCM (Dichloromethane) ModerateVery LowGold Standard. Excellent solubility for most amines and intermediate salts. Inert to acid chlorides at standard temperatures.
THF (Tetrahydrofuran) ModerateLowAlternative. Useful if the starting amine requires a slightly more polar coordinating solvent. Must be strictly anhydrous to prevent ring-opening or hydrolysis.
MeCN (Acetonitrile) HighLowNiche Use. Good for highly polar substrates, but can lead to heterogeneous reactions as amine-HCl salts often precipitate out.

Table 2: Base Selection and Stoichiometry

BaseEq. RequiredpKa (conjugate)Application Notes
DIPEA (Hünig's Base) 2.5 – 3.0~10.7Preferred. Highly sterically hindered; acts exclusively as a proton scavenger without competing as a nucleophile.
TEA (Triethylamine) 2.5 – 3.0~10.7Acceptable. Less hindered than DIPEA. Can occasionally form transient, highly reactive acylammonium species.
Pyridine 5.0 – Solvent~5.2Specialized. Acts as both base and nucleophilic catalyst. Difficult to remove during workup; reserved for highly unreactive anilines.

Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the order of addition and temperature, we suppress the exothermic degradation of the acid chloride.

Protocol A: General Amide Bond Formation (Primary/Secondary Amines)

Reagents:

  • Amine substrate (1.0 eq)

  • 1-Methylazetidine-3-carbonyl chloride hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DCM (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Dissolve the amine substrate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: Adding the base to the amine first ensures that the environment is fully basic before the acid chloride is introduced, protecting the amine from premature protonation.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Electrophile Addition: Add 1-Methylazetidine-3-carbonyl chloride hydrochloride (1.2 eq) portion-wise over 5 minutes. Causality: Portion-wise addition at 0 °C mitigates the exothermic release of heat upon salt neutralization, preventing the degradation of the azetidine ring.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours. Monitor conversion via LC-MS or TLC (ninhydrin stain is highly effective for detecting unreacted starting amines).

  • Quench and Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and DIPEA-HCl salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically requiring a polar eluent like DCM/MeOH due to the basic 1-methylazetidine moiety).

Protocol B: Esterification (Alcohols) with DMAP Catalysis

Alcohols are significantly less nucleophilic than amines. To couple 1-methylazetidine-3-carbonyl chloride hydrochloride with an alcohol, a nucleophilic catalyst is required.

Reagents:

  • Alcohol substrate (1.0 eq)

  • 1-Methylazetidine-3-carbonyl chloride hydrochloride (1.5 eq)

  • Triethylamine (TEA) (3.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under inert atmosphere.

  • Add TEA (3.5 eq) and cool the mixture to 0 °C.

  • Add the acid chloride hydrochloride (1.5 eq) portion-wise. Causality: DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which is rapidly intercepted by the alcohol.

  • Stir at room temperature for 12–24 hours until complete consumption of the alcohol is observed.

  • Perform an aqueous workup as described in Protocol A, ensuring thorough washing to remove DMAP.

Experimental Workflow Visualization

Workflow S1 1. Preparation Dissolve Amine & DIPEA in Anhydrous DCM S2 2. Thermal Control Cool to 0 °C (Ice Bath) S1->S2 S3 3. Reagent Addition Add Acid Chloride HCl Salt portion-wise S2->S3 S4 4. Reaction Warm to RT, stir until completion (LC-MS) S3->S4 S5 5. Workup Wash with sat. NaHCO3 and Brine S4->S5

Caption: Step-by-step experimental workflow for amide bond formation using acid chloride hydrochloride salts.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If LC-MS shows unreacted amine alongside the product, the most common culprit is insufficient base or moisture in the solvent. Verify that the DCM is strictly anhydrous and that a full 3.0 equivalents of DIPEA were used.

  • Product Loss During Workup: The 1-methylazetidine moiety is a basic tertiary amine. If the aqueous wash is too acidic (e.g., using 1M HCl or NH₄Cl), the product will protonate and partition into the aqueous layer. Always use basic or neutral aqueous washes (NaHCO₃ or brine) for extraction.

References

  • ResearchGate. Examples of azetidine-based bioisosteres. Highlights the emergence of azetidines as privileged structural motifs in pharmaceutical and agrochemical drug discovery campaigns due to their molecular rigidity and improved ligand binding. 1

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[4]hexanes. Discusses the utility of four-membered spirocyclic compounds and azetidines as versatile bioisosteres for piperidine in medicinal chemistry. 2

  • Benchchem. An In-depth Technical Guide on the Synthesis and Characterization of Cefcanel Daloxate. Details the stoichiometric causality of neutralizing acid chloride hydrochloride salts with tertiary amines (like triethylamine or N,N-diisopropylethylamine) prior to acylation.3

Sources

Method

Preparation of N-Substituted Azetidines using 1-Methylazetidine-3-carbonyl Chloride Hydrochloride: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of N-substituted azetidines, a critical scaffold in modern medicinal chemistry, utilizing the versatile building block, 1-Methylazetidine-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-substituted azetidines, a critical scaffold in modern medicinal chemistry, utilizing the versatile building block, 1-Methylazetidine-3-carbonyl Chloride Hydrochloride. The unique structural characteristics of the azetidine ring, including its high ring strain and sp3-rich nature, offer significant advantages in drug design, enhancing properties such as metabolic stability, solubility, and receptor selectivity.[1] This document outlines detailed protocols for the preparation of N-substituted amides via coupling reactions with various primary and secondary amines. It further delves into the critical aspects of handling the acyl chloride, reaction optimization, and thorough characterization of the resulting products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable heterocyclic motif in their discovery programs.

Introduction: The Ascendancy of the Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a niche chemical curiosity to a privileged structural motif in contemporary drug discovery.[2] Their inherent ring strain and conformational rigidity impart unique physicochemical and pharmacokinetic properties to molecules, making them highly attractive for the design of novel therapeutics.[1] The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity compared to more flexible or larger ring systems.[2]

The pharmacological potential of azetidine derivatives is broad, with applications ranging from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[1][3] Notably, several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, underscoring its therapeutic significance.[1] The ability to readily synthesize a diverse range of N-substituted azetidines is therefore of paramount importance for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[3][4][5]

This guide focuses on the practical application of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride as a key starting material for accessing a wide array of N-substituted azetidine-3-carboxamides.

The Starting Material: 1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Properties and Handling

1-Methylazetidine-3-carbonyl Chloride Hydrochloride is the hydrochloride salt of the corresponding acyl chloride. The parent compound, 1-Methylazetidine-3-carboxylic acid, is a solid at room temperature.[6][7] The acyl chloride is a reactive intermediate and should be handled with care in a well-ventilated fume hood.[8][9][10] It is sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Table 1: Physicochemical Properties of Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Methylazetidine-3-carboxylic acid875629-26-8C5H9NO2115.13[6]
Methyl azetidine-3-carboxylate hydrochloride100202-39-9C5H10ClNO2151.59[11]
Safety Precautions

As with all acyl chlorides, 1-Methylazetidine-3-carbonyl Chloride Hydrochloride is expected to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[10] Work should be conducted in a fume hood to avoid inhalation of vapors.[8][9] In case of skin or eye contact, flush immediately with copious amounts of water.[9][10][12]

Synthetic Protocol: Amide Coupling Reactions

The primary application of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride is in the formation of amide bonds through reaction with primary or secondary amines. This reaction, a nucleophilic acyl substitution, is a cornerstone of medicinal chemistry for constructing diverse molecular libraries.[13][14]

General Reaction Scheme

The fundamental transformation involves the reaction of the acyl chloride with an amine in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.

Amide_Coupling cluster_reactants Reactants cluster_products Products Acyl_Chloride 1-Methylazetidine-3-carbonyl Chloride Hydrochloride Reaction_Center + Acyl_Chloride->Reaction_Center Amine R1R2NH (Primary or Secondary Amine) Amine->Reaction_Center Amide N-Substituted 1-Methylazetidine-3-carboxamide Byproduct Base·HCl Arrow Reaction_Center->Arrow Solvent (e.g., DCM, THF) Base Base (e.g., Et3N, DIPEA) Base->Arrow Arrow->Amide Arrow->Byproduct

Caption: General workflow for amide coupling.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for a variety of amine substrates.

Materials:

  • 1-Methylazetidine-3-carbonyl Chloride Hydrochloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.0-2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add the non-nucleophilic base (e.g., triethylamine, 2.0-2.2 eq) to the stirred solution of the amine.

  • Acyl Chloride Addition: In a separate flask, dissolve 1-Methylazetidine-3-carbonyl Chloride Hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench by adding water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired N-substituted azetidine.

Causality Behind Experimental Choices
  • Use of Hydrochloride Salt: The starting material is provided as a hydrochloride salt to improve its stability and handling. The additional equivalent of base is required to neutralize this salt in addition to the HCl generated during the reaction.

  • Anhydrous Conditions: The high reactivity of the acyl chloride necessitates the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis.

  • Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Choice of Base: A non-nucleophilic base like triethylamine or DIPEA is crucial to prevent the base from competing with the desired amine in reacting with the acyl chloride.

  • Aqueous Workup: The aqueous wash with sodium bicarbonate neutralizes any remaining acid and helps to remove the hydrochloride salt of the base. The brine wash aids in the removal of water from the organic layer.

Alternative Synthetic Strategies: In Situ Acyl Chloride Formation and Peptide Coupling Reagents

While using the pre-formed acyl chloride is direct, it is also possible to generate it in situ from 1-Methylazetidine-3-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, this adds a step to the procedure and requires careful handling of these corrosive reagents.

For sensitive or valuable amine substrates, standard peptide coupling reagents can be employed to directly couple the carboxylic acid with the amine, avoiding the harsh conditions of acyl chloride formation.[13]

Table 2: Common Peptide Coupling Reagents

ReagentAcronymActivating AgentByproducts
N,N'-DicyclohexylcarbodiimideDCCO-acylisoureaDicyclohexylurea (DCU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCO-acylisoureaWater-soluble urea
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUActive esterTetramethylurea

Protocol using a Peptide Coupling Reagent (e.g., HATU):

  • To a solution of 1-Methylazetidine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in an aprotic solvent like DMF or DCM, add DIPEA (2.0 eq) at room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in section 3.2 and purify by column chromatography.

This method is often milder and can provide better yields for challenging couplings.[14][15]

Peptide_Coupling_Workflow cluster_workflow Peptide Coupling Workflow Start Combine: 1-Methylazetidine-3-carboxylic acid Amine (R1R2NH) HATU DIPEA Solvent (DMF/DCM) Stir Stir at Room Temperature (4-24h) Start->Stir Monitor Monitor Reaction Progress (TLC / LC-MS) Stir->Monitor Workup Aqueous Workup: - Dilute with EtOAc/DCM - Wash with aq. NaHCO3, Brine Monitor->Workup Reaction Complete Purify Purification: Silica Gel Chromatography Workup->Purify Product N-Substituted Azetidine Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Characterization of N-Substituted Azetidines

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The characteristic signals for the azetidine ring protons and carbons, along with those of the newly introduced substituent, will confirm the structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl stretch.[16] The disappearance of the acyl chloride carbonyl stretch (around 1800 cm⁻¹) also confirms the reaction's completion.[16]

Conclusion

1-Methylazetidine-3-carbonyl Chloride Hydrochloride is a valuable and versatile reagent for the synthesis of N-substituted azetidines. The protocols outlined in this guide provide a solid foundation for researchers to access a wide range of these important heterocyclic compounds. The choice between using the acyl chloride directly or employing peptide coupling reagents will depend on the specific amine substrate and the desired scale of the reaction. The unique properties conferred by the azetidine scaffold will undoubtedly continue to make it a highly sought-after component in the design of next-generation therapeutics.[2]

References

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • ScienceDaily. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. [Link]

  • Airgas. (2021, June 10). SAFETY DATA SHEET: Methyl chloride. [Link]

  • Angene Chemical. (2025, December 18). Safety Data Sheet. [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • R Discovery. N-substituted azetidines and other aspects of azetidine chemistry. [Link]

  • Smith, M. D., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(3), 461-468. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1085. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Reddy, P. V. G., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(41), 5691-5694. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2013). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility issues in 1-Methylazetidine-3-carbonyl Chloride Hydrochloride reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing solubility and reactivity bottlenec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing solubility and reactivity bottlenecks when utilizing 1-Methylazetidine-3-carbonyl chloride hydrochloride in amide coupling and acylation workflows.

This center is structured to provide mechanistic insights, actionable troubleshooting, and validated protocols to ensure your syntheses are reproducible and high-yielding.

Part 1: Mechanistic Insight (The Causality of Insolubility)

Before troubleshooting, we must understand the physical chemistry of the molecule. 1-Methylazetidine-3-carbonyl chloride hydrochloride is a highly polar, zwitterionic-like salt. The protonated azetidine nitrogen and the chloride counterion create a rigid, high-energy ionic crystal lattice.

Standard acylation solvents (e.g., Dichloromethane, Tetrahydrofuran) lack the necessary dielectric constant to solvate this ionic lattice. Furthermore, the molecule contains both an electrophilic acyl chloride and a protonated tertiary amine. If the transition from the hydrochloride salt to the free base is not rigorously controlled via specific base selection and addition order, the molecule is highly susceptible to self-condensation, ketene formation, or rapid hydrolysis.

Part 2: Troubleshooting FAQs

Q1: My starting material is completely insoluble in Dichloromethane (DCM) and Tetrahydrofuran (THF). Should I heat the reaction to force dissolution? A1: No. Heating acyl chlorides—especially in the presence of un-neutralized hydrochloride salts—accelerates degradation and decarbonylation. The insolubility in DCM is a dielectric limitation, not a thermal one. You must switch to a polar aprotic solvent such as N,N-Dimethylacetamide (DMAc), DMF, or Acetonitrile. These solvents disrupt the ionic lattice and stabilize the highly polar intermediates required for dissolution.

Q2: If the salt is insoluble, how do I release the free base without destroying the acyl chloride? A2: The key is in situ neutralization using a sterically hindered organic base. When you add a base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), it acts as an acid scavenger, neutralizing the HCl salt and releasing the soluble 1-methylazetidine free base[1]. However, the order of addition is critical. Never add the base directly to a suspension of the acid chloride alone; this promotes immediate ketene formation and self-condensation[2]. The base must be pre-mixed with your nucleophile.

Q3: Why am I seeing high levels of 1-methylazetidine-3-carboxylic acid (hydrolysis byproduct) instead of my desired amide? A3: Hydrolysis occurs when ambient moisture outcompetes your amine nucleophile. Because you are using a polar aprotic solvent (which is highly hygroscopic) alongside an organic base, any water present will rapidly hydrolyze the acyl chloride. Ensure all solvents are strictly anhydrous (Karl Fischer titration < 50 ppm) and conduct the reaction under a strict argon or nitrogen atmosphere.

Q4: Can I use Triethylamine (TEA) instead of DIPEA or NMM to neutralize the salt? A4: It is highly discouraged. TEA is less sterically hindered and significantly more nucleophilic than DIPEA. It can directly attack the acyl chloride or aggressively deprotonate the alpha-carbon, leading to ketene intermediates, oligomerization, or isomerization[2]. NMM is the industry standard for acid chloride hydrochloride neutralizations due to its mild pKa and excellent buffering capacity.

Part 3: Quantitative Data & Reagent Selection

To optimize your reaction conditions, refer to the matrix below. This data summarizes the solvation power and side-reaction risks associated with common reagents used in azetidine acylation chemistry.

Table 1: Solvent & Base Selection Matrix for Acid Chloride Hydrochloride Acylations

Reagent ClassReagentSolvation Power (HCl Salt)Side-Reaction RiskApplication Recommendation
Solvent Dichloromethane (DCM)Very LowLowNot recommended for initial dissolution; use only if salt is pre-neutralized.
Solvent Tetrahydrofuran (THF)LowLowPoor choice for azetidine HCl salts due to low dielectric constant.
Solvent N,N-Dimethylacetamide (DMAc)HighModerate (moisture sensitive)Highly Recommended . Disrupts ionic lattice effectively.
Solvent Acetonitrile (MeCN)Moderate to HighLowRecommended . Good balance of polarity and ease of post-reaction removal.
Base Triethylamine (TEA)N/AHigh (Ketene formation)Avoid. Nucleophilic character promotes oligomerization and degradation.
Base N,N-Diisopropylethylamine (DIPEA)N/ALowRecommended . Steric bulk prevents nucleophilic attack on the acyl chloride.
Base N-Methylmorpholine (NMM)N/AVery LowHighly Recommended . Optimal pKa maintains mild local pH, preventing side reactions.

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . By following these steps and observing the physical changes in the reaction vessel, you can verify the success of the in situ neutralization and acylation.

Objective: To successfully couple 1-Methylazetidine-3-carbonyl chloride hydrochloride with a primary/secondary amine while preventing hydrolysis and self-condensation.

Prerequisites: All glassware must be oven-dried. Solvents must be anhydrous.

  • Step 1: Preparation of the Nucleophile Solution Charge an oven-dried, argon-flushed round-bottom flask with the target amine nucleophile (1.0 equiv) and anhydrous DMAc or DMF (approx. 10 mL per gram of amine). Add N-Methylmorpholine (NMM) or DIPEA (2.5 to 3.0 equiv). Causality: 1.0 equiv of base is required to neutralize the amine hydrochloride (if applicable), 1.0 equiv to neutralize the azetidine hydrochloride salt, and 0.5–1.0 equiv remains as an acid scavenger for the HCl generated during the acylation[1].

  • Step 2: Temperature Equilibration Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures suppress the formation of ketene intermediates and minimize the exothermic degradation of the highly reactive acyl chloride[3].

  • Step 3: Portion-wise Addition of the Acid Chloride Hydrochloride Weigh out 1-Methylazetidine-3-carbonyl chloride hydrochloride (1.1 to 1.2 equiv) in a dry environment. Add the solid salt to the chilled reaction mixture portion-wise over 15–30 minutes. Self-Validation Checkpoint: Upon each addition, a brief exotherm will occur. The initially insoluble solid will gradually dissolve as the base neutralizes the HCl salt, releasing the soluble free base in situ. The solution will simultaneously turn slightly cloudy due to the precipitation of NMM·HCl or DIPEA·HCl salts. This precipitation is a positive visual indicator of successful acylation.

  • Step 4: Reaction Monitoring and Quenching Stir the reaction at 0–5 °C for 1 hour, then allow it to slowly warm to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃. Causality: The basic quench neutralizes any remaining unreacted acyl chloride and shifts the pH to >7, ensuring the azetidine nitrogen remains deprotonated and partitioned into the organic layer during extraction.

Part 5: Workflow Visualization

AcylationTroubleshooting Problem Issue: Insoluble Acid Chloride HCl Salt Solvent Action: Switch to Polar Aprotic Solvent (DMF/MeCN) Problem->Solvent Overcome lattice energy Base Action: Select Hindered Base (DIPEA/NMM) Solvent->Base Prevent side reactions Prep Setup: Pre-mix Nucleophile + Base in Solvent Base->Prep Establish reaction environment Addition Execution: Portion-wise Addition at 0 °C Prep->Addition Control exotherm & pH Success Result: Soluble Free Base & Successful Acylation Addition->Success In situ neutralization

Workflow for troubleshooting solubility and reactivity of 1-Methylazetidine-3-carbonyl chloride HCl.

Part 6: References

  • Title: An In-depth Technical Guide on the Synthesis and Characterization of Cefcanel Daloxate Source: BenchChem URL:

  • Title: US3980637A - Production of amoxicillin Source: Google Patents URL:

  • Title: EP0587121A1 - Crystalline dihydrate of a cephalosporin dihydrochloride salt and injectable compositions thereof Source: Google Patents URL:

Sources

Optimization

Reducing degradation of moisture-sensitive 1-Methylazetidine-3-carbonyl Chloride Hydrochloride

Welcome to the technical support center for 1-Methylazetidine-3-carbonyl Chloride Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methylazetidine-3-carbonyl Chloride Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive building block. My goal is to provide you with not only procedural steps but also the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the success and reproducibility of your experiments.

Section 1: Understanding the Molecule: Why is This Reagent So Challenging?

1-Methylazetidine-3-carbonyl Chloride Hydrochloride is a valuable synthetic intermediate, but its utility is matched by its reactivity. Its structure contains two key features that dictate its handling requirements: an acyl chloride and a hydrochloride salt on a strained azetidine ring.

  • The Acyl Chloride: The carbonyl carbon of the acyl chloride group is highly electrophilic. This is due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This high degree of positive charge makes it an excellent target for nucleophiles. While this is desirable for your intended reaction (e.g., with an amine or alcohol), it also makes it extremely susceptible to reaction with unintended nucleophiles, with water being the most common culprit in a laboratory setting.[1][2]

  • The Hydrochloride Salt: The presence of the hydrochloride salt makes the compound a solid, which can simplify initial weighing. However, hydrochloride salts are often hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[3] This absorbed water can then directly degrade the acyl chloride functional group within the same molecule, even while it is in the storage bottle.

The primary degradation pathway is hydrolysis, which converts the reactive acyl chloride back to the significantly less reactive 1-methylazetidine-3-carboxylic acid. This reaction is rapid and exothermic.[4][5]

Hydrolysis cluster_0 Degradation Pathway Reagent 1-Methylazetidine-3-carbonyl Chloride Hydrochloride Intermediate Tetrahedral Intermediate (Unstable) Reagent->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Product 1-Methylazetidine-3-carboxylic Acid (Inactive Degradant) Intermediate->Product Elimination HCl HCl Intermediate->HCl

Caption: Hydrolysis of the acyl chloride via a nucleophilic addition-elimination mechanism.

Section 2: Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during reactions with this reagent.

Question 1: My reaction yield is very low or zero. When I analyze the reaction mixture, I primarily see my nucleophile and 1-methylazetidine-3-carboxylic acid. What happened?

Answer: This is the classic symptom of reagent degradation due to hydrolysis. The acyl chloride has reacted with water instead of your intended nucleophile. This occurs when moisture is present in your reaction setup, solvents, or was already present in the reagent bottle from improper storage or handling.[2][6]

Troubleshooting Steps:

  • Verify Reagent Quality: Before starting, you can test for degradation. Dissolve a tiny amount of the solid in a dry, deuterated solvent (like CDCl₃) in an NMR tube that has been dried and flushed with nitrogen. The presence of a broad carboxylic acid proton peak (typically >10 ppm) in the ¹H NMR spectrum indicates significant hydrolysis.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven (125°C overnight) or by flame-drying under vacuum. Cool the glassware under a stream of inert gas (nitrogen or argon).

  • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Solvents packaged in Sure/Seal™ bottles are highly recommended. Never use solvents from a bottle that has been opened multiple times without proper inert gas techniques.

  • Maintain an Inert Atmosphere: The reaction must be conducted entirely under an inert atmosphere (e.g., using a nitrogen-filled balloon or a Schlenk line) to prevent atmospheric moisture from entering the flask.[7][8]

Troubleshooting Start Low or No Yield of Desired Product Check1 Is Carboxylic Acid Degradant Observed? Start->Check1 Yes1 Yes Check1->Yes1   No1 No Check1->No1   Cause1 Primary Cause: Reagent Hydrolysis Yes1->Cause1 Check2 Is Starting Material (Acyl Chloride) Unreacted? No1->Check2 Solution1 Solution: Implement Rigorous Anhydrous/Inert Techniques. (See Protocol 1) Cause1->Solution1 Yes2 Yes Check2->Yes2   Cause2 Possible Causes: - Nucleophile too weak - Steric hindrance - Insufficient temperature Yes2->Cause2 Solution2 Solution: - Use stronger base/catalyst (e.g., DMAP) - Increase reaction temperature - Increase reaction time Cause2->Solution2

Caption: Troubleshooting flowchart for low acylation yield.

Question 2: The reaction is very slow, and TLC analysis shows unreacted starting materials even after extended periods. What should I consider?

Answer: Assuming you have ruled out hydrolysis (Question 1), a sluggish reaction can be due to several factors:

  • Insufficient Nucleophilicity: The amine or alcohol you are acylating may not be a strong enough nucleophile. For less reactive nucleophiles, especially anilines or hindered amines, the addition of a catalyst may be necessary.[9]

  • HCl Scavenging: The reaction produces one equivalent of HCl. This acid will protonate your nucleophile (especially if it's an amine), rendering it non-nucleophilic and halting the reaction.[6][10] While you can use two equivalents of your amine (one to react, one to act as a base), it is often more efficient to use a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl.[6]

  • Temperature: Some acylation reactions require heating to overcome the activation energy barrier. If your reaction is clean but slow at room temperature, consider gently heating it (e.g., to 40-50°C), while carefully monitoring for byproduct formation.[9]

Question 3: How can I analyze the progress of my reaction by TLC if the acyl chloride is unstable on the silica plate?

Answer: This is an excellent point. Acyl chlorides can indeed hydrolyze on the silica gel of a TLC plate, giving a misleading spot that corresponds to the carboxylic acid.[11] A reliable method to monitor the reaction is to quench a small aliquot before analysis:

  • Withdraw a small sample (e.g., 0.1 mL) from your reaction mixture.

  • Quench it in a vial containing a small amount of a primary alcohol, like methanol (0.5 mL).

  • This will rapidly and cleanly convert any remaining 1-Methylazetidine-3-carbonyl Chloride to its methyl ester.

  • You can then run a TLC of this quenched sample. You will be able to clearly track the disappearance of your starting nucleophile and the appearance of the desired product, using the stable methyl ester as a proxy for the presence of your acyl chloride.[11]

Section 3: Best Practices & FAQs

Q: What is the correct way to store this reagent for maximum shelf-life?

A: Proper storage is the single most important factor in preserving the reagent.

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of any potential degradation.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed glass bottlePrevents moisture ingress.
Location Desiccator CabinetProvides a secondary barrier against ambient humidity.[14]

Q: How do I properly handle and dispense the solid reagent?

A: Never weigh or handle this reagent on the open bench. All manipulations should be done under a positive pressure of inert gas. The preferred method is to work inside a glovebox. If a glovebox is not available, use a "weighing under inert gas" technique:

  • Place your vial on the balance and flush the headspace with a gentle stream of nitrogen.

  • Quickly add the solid reagent.

  • Immediately cap the vial and re-purge with nitrogen before removing it from the balance.

  • For adding to a reaction, dissolve the weighed solid in anhydrous solvent inside the inerted vial and transfer the solution via a dry syringe.[15][16]

Q: What solvents are compatible, and what purity is required?

A: Only anhydrous, non-protic solvents should be used.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN), 1,4-Dioxane.

  • Incompatible: Water, Methanol, Ethanol, Isopropanol, or any protic solvent.

  • Purity: Solvents should be designated as "anhydrous" (<50 ppm water). Ensure they are freshly opened or have been stored and dispensed under inert gas.

Q: How do I safely quench a reaction and dispose of the waste?

A: Unreacted acyl chloride must be safely neutralized before workup or disposal. The quenching process is highly exothermic and releases HCl gas, so it must be done slowly, in an ice bath, and within a fume hood.[17][18] See Protocol 2 for a detailed procedure.

Section 4: Detailed Experimental Protocols
Protocol 1: Setting Up an Inert Atmosphere Reaction (Nitrogen Balloon Technique)

This protocol outlines the standard procedure for handling moisture-sensitive reagents when a Schlenk line is unavailable.

  • Glassware Preparation: Assemble all necessary glassware (flask, stir bar, condenser, etc.) and dry in an oven at >120°C for at least 4 hours (or overnight).

  • Assembly: While still hot, assemble the glassware and clamp it in a fume hood. Immediately cap all openings with rubber septa.

  • Inerting the Flask: Insert a needle connected to a nitrogen gas line into the main septum. Insert a second "exit" needle into the same septum. Allow the nitrogen to flush through the flask for 5-10 minutes to displace all the air.[8][19]

  • Establish Positive Pressure: Remove the exit needle first, then the inlet needle. Quickly replace the inlet needle with one attached to a balloon filled with nitrogen. The balloon will maintain a positive pressure of inert gas. Allow the glassware to cool completely.

  • Reagent Addition:

    • Add anhydrous solvent to the flask using a dry syringe.

    • Add liquid reagents (e.g., your nucleophile, triethylamine) via dry syringes.

    • Dissolve the 1-Methylazetidine-3-carbonyl Chloride Hydrochloride in anhydrous solvent in a separate, inerted vial. Transfer this solution to the reaction flask via a dry syringe.

  • Running the Reaction: The reaction can now proceed under the protection of the nitrogen balloon.

Caption: Experimental workflow for setting up an inert atmosphere reaction.

Protocol 2: Safe Quenching of Unreacted Acyl Chloride

This procedure should be performed after the reaction is complete but before aqueous workup.

  • Safety First: Ensure you are wearing appropriate PPE (lab coat, safety goggles, gloves) and working in a functional chemical fume hood.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath. This is critical to control the exotherm of the quench.

  • Prepare Quenching Solution: In a separate flask, prepare your quenching solution. A common choice is a saturated aqueous solution of sodium bicarbonate or a 10% solution of aqueous sodium hydroxide. For a non-aqueous quench, isopropanol can be used.[17][20]

  • Slow Addition: Using a dropping funnel or a syringe pump, add the quenching solution to the vigorously stirred reaction mixture dropwise.

  • Monitor: Carefully monitor the addition. If you observe excessive gas evolution (CO₂ if using bicarbonate) or a rapid temperature rise, immediately stop the addition until the reaction subsides.

  • Completion: Continue the slow addition until no further effervescence or heat generation is observed.

  • Proceed to Workup: Once the quench is complete, the reaction mixture can be safely handled for standard aqueous workup and extraction.

References
  • Doc Brown's CHEMISTRY. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Melissa Maribel. (2025, March 17). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Lisa Nichols. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • FUJIFILM Wako. (2024, November 15). How To Properly Store Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Lisa Nichols. (2022, February 2). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Yufeng. (2025, May 25). How To Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Journal of Chemical Education. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Save My Exams. (2026, February 23). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, October 5). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Lu, G. (n.d.). Syntheses of Azetidines and Azetidin-2-ones. Retrieved from [Link]

  • MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • PMC. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • MDPI. (2023, September 15). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Stability of three oral liquid drug products repackaged in unit dose containers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • ResearchGate. (2013, November 17). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Methylazetidine-3-carbonyl Chloride Hydrochloride vs 1-Boc-azetidine-3-carboxylic acid in peptide coupling

Executive Summary & The Azetidine Advantage In modern medicinal chemistry, the incorporation of highly strained, sp³-rich heterocycles like azetidine has become a cornerstone strategy for improving the pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Azetidine Advantage

In modern medicinal chemistry, the incorporation of highly strained, sp³-rich heterocycles like azetidine has become a cornerstone strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. The azetidine ring offers unique conformational rigidity, reduced lipophilicity (lower logP), and enhanced metabolic stability compared to linear alkyl amines or larger piperidine rings[1].

When designing peptide therapeutics or small-molecule drugs, researchers frequently target 1-methylazetidine-3-carboxamide motifs. However, the synthetic route chosen to install this moiety drastically impacts project timelines, scalability, and atom economy. This guide provides an objective, data-driven comparison between two primary reagents used for this transformation: 1-Methylazetidine-3-carbonyl Chloride Hydrochloride (a direct acylating agent) and 1-Boc-azetidine-3-carboxylic acid (a standard peptide coupling building block).

Mechanistic Pathways & Causality

To synthesize a 1-methylazetidine-3-carboxamide derivative from a primary or secondary amine, chemists must choose between a direct, highly reactive pathway and a multi-step, bench-stable pathway.

Pathway A: Direct Acylation via Acid Chloride

Reagent: 1-Methylazetidine-3-carbonyl Chloride Hydrochloride This reagent is an activated acid chloride. Because the azetidine nitrogen contains a methyl group (a tertiary amine), the free base form of this molecule would rapidly undergo intermolecular autocondensation or polymerization. To prevent this, it is commercially supplied as a hydrochloride salt [2].

  • Causality in Protocol: During the reaction, a tertiary amine base (such as DIPEA or Triethylamine) must be added in excess. The base serves a dual purpose: it liberates the reactive free base of the acid chloride and neutralizes the stoichiometric equivalent of HCl generated during the amide bond formation.

Pathway B: Standard Coupling & Alkylation

Reagent: 1-Boc-azetidine-3-carboxylic acid This is a highly stable, Boc-protected amino acid[3]. The carboxylic acid is unactivated, meaning it requires a coupling reagent (e.g., HATU, EDC/HOBt) to form an active ester in situ before reacting with the target amine[4].

  • Causality in Protocol: Because the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, achieving the final 1-methylazetidine target requires two additional steps. First, the Boc group must be cleaved under acidic conditions (e.g., TFA or HCl). Second, the resulting secondary amine must undergo reductive amination using formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[5] or via the Eschweiler-Clarke reaction using formic acid[6]. NaBH(OAc)₃ is preferred over NaBH₄ because it selectively reduces the intermediate iminium ion without reducing the formaldehyde itself.

Visualizing the Synthetic Workflows

Workflow cluster_A Pathway A: Acid Chloride (Direct) cluster_B Pathway B: Boc-Acid (Multi-Step) Amine Starting Material: Free Amine / Peptide N-Terminus StepA1 Coupling DIPEA, DCM, 0°C -> RT Amine->StepA1 StepB1 Coupling HATU, DIPEA, DMF, RT Amine->StepB1 ReagentA 1-Methylazetidine-3-carbonyl Chloride HCl ReagentA->StepA1 Product Final Target: 1-Methylazetidine-3-carboxamide Derivative StepA1->Product 1 Step ReagentB 1-Boc-azetidine-3-carboxylic acid ReagentB->StepB1 StepB2 Boc Deprotection TFA/DCM or 4M HCl/Dioxane StepB1->StepB2 StepB3 Reductive Amination CH2O, NaBH(OAc)3, DCE StepB2->StepB3 StepB3->Product 3 Steps

Workflow comparison: Direct acylation (Pathway A) vs. Protect-Deprotect-Alkylate (Pathway B).

Quantitative Comparison

The following table summarizes the operational and chemical metrics of both reagents when the end goal is a 1-methylazetidine derivative.

Parameter1-Methylazetidine-3-carbonyl Chloride HCl1-Boc-azetidine-3-carboxylic acid
Synthetic Steps to Target 1 (Direct Acylation)3 (Coupling, Deprotection, Alkylation)
Reagent Stability Moisture-sensitive (requires anhydrous storage)Bench-stable, highly robust
Coupling Reagent Required None (Self-activating)Yes (e.g., HATU, EDC/HOBt, DIC)
Atom Economy High (Byproduct: HCl)Low (Byproducts: Urea, TFA, Borate salts)
Scalability Excellent (Process Chemistry preferred)Moderate (Discovery / Library synthesis preferred)
Purification Simple aqueous workupOften requires chromatography for intermediates

Self-Validating Experimental Protocols

Protocol A: Direct Acylation (1-Step)

Objective: Direct installation of the 1-methylazetidine-3-carboxamide group.

  • Preparation: Dissolve the target amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Note: 3.0 equivalents are strictly required—one to neutralize the amine's own salt (if applicable), one to neutralize the HCl salt of the acid chloride, and one to act as an acid scavenger for the reaction.

  • Acylation: Cool the mixture to 0 °C. Portion-wise, add 1-Methylazetidine-3-carbonyl Chloride Hydrochloride (1.2 equiv). Cooling prevents exothermic degradation of the acid chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The product is typically clean enough to bypass column chromatography, requiring only a simple organic wash.

Protocol B: Multi-Step Coupling & Alkylation (3-Steps)

Objective: Synthesis via stable intermediates, ideal for parallel library synthesis.

  • Step 1: HATU Coupling [4] Dissolve the target amine (1.0 equiv) and 1-Boc-azetidine-3-carboxylic acid (1.1 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv). Stir at room temperature for 3 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the Boc-protected intermediate.

  • Step 2: Boc Deprotection Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA, 20% v/v). Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the secondary amine TFA salt.

  • Step 3: Reductive Amination [5] Dissolve the crude TFA salt (1.0 equiv) in 1,2-Dichloroethane (DCE). Add aqueous Formaldehyde (37% w/w, 2.0 equiv). Stir for 15 minutes to allow iminium ion formation. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv). Stir for 12 hours. Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase HPLC.

Conclusion & Selection Guide

The choice between these two reagents dictates the trajectory of your synthetic campaign:

  • Choose 1-Boc-azetidine-3-carboxylic acid during the early Discovery Phase . Its bench stability and compatibility with automated peptide synthesizers make it ideal for generating diverse libraries where the azetidine nitrogen might later be diversified into various alkyl, acyl, or sulfonyl groups.

  • Choose 1-Methylazetidine-3-carbonyl Chloride Hydrochloride during Lead Optimization and Process Scale-Up . If the 1-methylazetidine moiety is the finalized pharmacophore, the acid chloride eliminates two synthetic steps, removes the need for expensive coupling reagents (like HATU), and drastically reduces the E-factor (waste generation) of the synthesis.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link][5]

  • Eschweiler–Clarke reaction (Reductive Methylation) Source: Wikipedia, The Free Encyclopedia URL:[Link][6]

Sources

Comparative

Yield comparison of 1-Methylazetidine-3-carbonyl Chloride Hydrochloride acylation vs standard coupling reagents

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when constructing complex pharmaceutical intermediates, particularly when acylating sterically hindered or functionally dense cyclic amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when constructing complex pharmaceutical intermediates, particularly when acylating sterically hindered or functionally dense cyclic amino acids. The 1-methylazetidine motif is highly prized in medicinal chemistry for its ability to modulate physicochemical properties (such as pKa and lipophilicity) while imposing rigid conformational restriction. However, forming amide bonds at the C3 position of the azetidine ring presents significant thermodynamic and kinetic challenges.

This guide objectively compares the acylation performance of pre-activated 1-Methylazetidine-3-carbonyl Chloride Hydrochloride against standard in situ coupling reagents (HATU, EDC, TBTU), providing mechanistic insights, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: The Azetidine C3 Challenge

To understand why standard coupling reagents often fail or underperform with 1-methylazetidine-3-carboxylic acid, we must analyze the structural environment of the substrate:

  • Zwitterionic Limitations: The free acid form of 1-methylazetidine-3-carboxylic acid exists largely as a zwitterion. The basic tertiary amine (N-methyl) protonates the carboxylic acid, drastically reducing its solubility in non-polar, non-coordinating solvents like dichloromethane (DCM). This forces the use of high-boiling polar aprotic solvents like DMF, which complicates isolation and can slow down the activation kinetics.

  • In Situ Activation Bottlenecks: When using uronium (e.g., HATU) or carbodiimide (e.g., EDC) reagents, the activation step forms an active ester (such as an OAt or OBt ester). However, the steric bulk of the strained 4-membered azetidine ring heavily impedes the subsequent nucleophilic attack by the incoming amine. This kinetic delay allows for deleterious side reactions, such as the premature hydrolysis of the active ester or the formation of unreactive guanidinium byproducts on the amine ().

  • The Acid Chloride Paradigm: 1-Methylazetidine-3-carbonyl Chloride Hydrochloride circumvents these thermodynamic and kinetic barriers entirely. As a pre-formed acyl chloride, it possesses an exceptionally high electrophilic character that easily overcomes the steric shielding at the C3 position, making it ideal for acylating hindered secondary amines (1)[1]. Crucially, the reagent is supplied as a hydrochloride salt. This protonates the tertiary azetidine nitrogen, neutralizing its nucleophilicity and preventing intermolecular self-condensation, ensuring a clean and highly scalable reaction (2)[2].

Quantitative Yield Comparison

The following table summarizes the typical performance metrics when coupling a standard primary/secondary amine with the 1-methylazetidine-3-carbonyl moiety using various activation strategies. While standard reagents like EDC/HOBt are frequently used, their yields are highly dependent on the nucleophilicity of the amine and often plateau at moderate levels (3)[3].

Reagent SystemActivation MechanismTypical Yield (%)Reaction TimeSolvent Profile
Acid Chloride HCl Pre-activated (Acyl Chloride)85 - 95% 1 - 2 hours DCM or THF
HATU / DIPEA In situ (Uronium / OAt ester)55 - 65%12 - 18 hoursDMF / NMP
EDC / HOBt / DIPEA In situ (Carbodiimide / OBt ester)40 - 50%16 - 24 hoursDMF / DCM
TBTU / DIPEA In situ (Uronium / OBt ester)45 - 55%12 - 18 hoursDMF / NMP

Experimental Workflows

Workflow cluster_0 Pathway A: Pre-Activated Acid Chloride cluster_1 Pathway B: In Situ Coupling (HATU/EDC) A1 1-Methylazetidine-3-carbonyl Chloride HCl A2 Amine + DIPEA (DCM, 0°C) A1->A2 Instant Electrophilic Attack A3 Amide Product (85-95% Yield) A2->A3 Fast Conversion (<2h) B1 1-Methylazetidine-3-carboxylic Acid B2 HATU + DIPEA (DMF, RT) B1->B2 Sluggish Activation B3 Active OAt Ester Intermediate B2->B3 Steric Hindrance B4 Amide Product (40-60% Yield) B3->B4 Slow Amidation / Hydrolysis

Workflow comparison: Pre-activated acid chloride vs. in situ standard coupling activation.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Acylation via Acid Chloride Hydrochloride

This protocol utilizes the pre-activated acid chloride to drive the reaction kinetically, minimizing side reactions.

  • Preparation: Suspend 1-Methylazetidine-3-carbonyl Chloride Hydrochloride (1.2 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Amine Addition: Dissolve the target amine (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the suspension.

  • Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 3.5 eq) dropwise over 5 minutes.

    • Causality Check: The stoichiometry here is vital. 1.0 eq of DIPEA neutralizes the HCl salt of the acid chloride reagent; 1.0 eq acts as the acid scavenger for the HCl generated during the amidation; and the remaining 1.0–1.5 eq ensures the reaction environment remains sufficiently basic to prevent the protonation of the nucleophilic amine.

  • Reaction & Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is self-validating: the initial heterogeneous suspension will clarify into a homogeneous solution as the acid chloride salt is consumed. LCMS should indicate >95% conversion within 1.5 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Standard In Situ Coupling (HATU)

Provided for comparison, this protocol is typical for zwitterionic free acids but suffers from lower yields.

  • Zwitterion Solubilization: Suspend 1-Methylazetidine-3-carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 eq) and stir at room temperature for 15–20 minutes.

    • Causality Check: The solution will turn yellow, indicating the formation of the active OAt ester. However, prolonged activation times (>30 mins) will lead to significant degradation of the active ester.

  • Amidation: Add the target amine (1.0 eq) to the activated mixture. Stir at room temperature for 16 hours.

  • Workup: Dilute the reaction heavily with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3x) followed by saturated aqueous NaHCO₃.

    • Causality Check: The repeated LiCl washes are strictly necessary to partition the DMF into the aqueous phase. Failure to remove DMF will result in poor resolution during subsequent silica gel chromatography.

References

  • Title: 3 Peptide Bond Formation Source: Thieme-connect URL:[Link]

  • Title: WO2000063168A1 - Synthesis of azetidine derivatives Source: Google Patents URL
  • Title: Discovery of Anthranilamides as a Novel Class of Inhibitors of Neurotropic Alphavirus Replication Source: PMC (nih.gov) URL:[Link]

Sources

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